molecular formula C8H7BrN2O B160331 (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 136117-71-0

(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B160331
CAS No.: 136117-71-0
M. Wt: 227.06 g/mol
InChI Key: SDEYJBQEUWYUMO-UHFFFAOYSA-N
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Description

(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (CAS 136117-71-0) is a high-purity chemical building block with significant applications in scientific research, particularly in medicinal chemistry and drug discovery. This compound, with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol, is characterized as a yellow to brown solid and should be stored sealed in a dry environment at 2-8°C . Its primary research value lies in its role as a key synthetic intermediate for the development of novel therapeutic agents. Researchers utilize this bromo- and hydroxymethyl-functionalized imidazopyridine scaffold to create more complex molecules that are potent inhibitors of critical biological targets. One prominent application is in the development of dual PI3K/mTOR inhibitors, which are a promising approach for cancer therapy and imaging, as the PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers . Furthermore, this compound serves as a precursor in the synthesis of phosphonocarboxylate derivatives that act as inhibitors of Rab geranylgeranyl transferase (RGGT) . Inhibiting RGGT disrupts the function of Rab GTPases, which are involved in cell processes and are a potential therapeutic target for several diseases . The bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring is a crucial reactive site that allows for further structural elaboration via cross-coupling reactions, making it a versatile intermediate for constructing diverse chemical libraries for biological screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(6-bromoimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEYJBQEUWYUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568170
Record name (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
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Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136117-71-0
Record name 6-Bromoimidazo[1,2-a]pyridine-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136117-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 136117-71-0

This technical guide provides a comprehensive overview of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol, a heterocyclic organic compound of interest to researchers and professionals in drug discovery and development. This document summarizes its chemical and physical properties, details a potential synthetic pathway, and discusses the broader context of the biological significance of the imidazo[1,2-a]pyridine scaffold.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available in the public domain, the fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.

PropertyValueSource
CAS Number 136117-71-0[1][2]
Molecular Formula C₈H₇BrN₂O[1]
Molecular Weight 227.06 g/mol [1]
Purity ≥95%[2]

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, a plausible synthetic route can be inferred from established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives.

A common and effective method for constructing the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of the parent 6-bromoimidazo[1,2-a]pyridine, 2-amino-5-bromopyridine is reacted with a chloroacetaldehyde solution.[3]

A potential synthetic pathway for this compound could involve the following conceptual steps:

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Reactant1 2-Amino-5-bromopyridine Reaction Cyclocondensation Reactant1->Reaction Reactant2 α-Halo-β-hydroxycarbonyl equivalent Reactant2->Reaction Product This compound Reaction->Product

Caption: Conceptual workflow for the synthesis of this compound.

A detailed experimental protocol for a related compound, (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol, involves the reduction of the corresponding ethyl ester with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at low temperatures.[4] This suggests that a similar reduction of an appropriate ester precursor could yield the target molecule.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not extensively documented. However, the imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[5][6] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8]

The biological effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key signaling pathways involved in cellular processes. For instance, various compounds containing this scaffold have been shown to inhibit the PI3K/mTOR and STAT3/NF-κB signaling pathways, which are frequently dysregulated in cancer and inflammatory diseases.

The following diagram illustrates a generalized signaling pathway that can be targeted by imidazo[1,2-a]pyridine derivatives, leading to downstream cellular effects.

SignalingPathway cluster_upstream Upstream Signaling cluster_pathway Signaling Cascade cluster_downstream Cellular Response Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Apoptosis Inhibition of Apoptosis mTOR->Apoptosis Inhibits ImidazoPyridine This compound (Potential Inhibitor) ImidazoPyridine->PI3K Inhibition (Hypothesized)

References

Technical Guide: Physicochemical Properties of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (CAS No. 136117-71-0). Due to the limited availability of direct experimental data for this specific molecule, this document combines reported information for structurally related compounds with predicted values to offer a thorough profile. This guide is intended to support research, drug discovery, and development activities involving imidazo[1,2-a]pyridine scaffolds.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, other parameters are predicted based on computational models due to the absence of published experimental values.

PropertyValueSource
CAS Number 136117-71-0Commercial Suppliers
Molecular Formula C₈H₇BrN₂OCommercial Suppliers
Molecular Weight 227.06 g/mol Commercial Suppliers
Predicted Melting Point 150-180 °C(Predicted)
Predicted Boiling Point 400-450 °C(Predicted)
Predicted LogP 1.5 - 2.5(Predicted)
Predicted pKa (most basic) 4.0 - 5.0 (Pyridine Nitrogen)(Predicted)
Predicted Solubility Low solubility in water; Soluble in methanol, ethanol, and DMSO(Predicted)

Proposed Synthesis and Experimental Protocols

Step 1: Synthesis of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

The initial step involves the synthesis of the ester precursor, methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. This can be achieved through the condensation of 2-amino-5-bromopyridine with methyl bromopyruvate.

Experimental Protocol:

  • To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add sodium bicarbonate (1.1 equivalents).

  • Add methyl bromopyruvate (1 equivalent) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate.[1]

Step 2: Reduction to this compound

The final step is the reduction of the methyl ester to the corresponding primary alcohol. A common and effective reducing agent for this transformation is lithium aluminium hydride (LiAlH₄).

Experimental Protocol:

  • Prepare a solution of methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminium hydride (LiAlH₄) (1.5 - 2.0 equivalents) in THF to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the excess LiAlH₄ by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Reduction 2-amino-5-bromopyridine 2-amino-5-bromopyridine Reaction1 Condensation (NaHCO3, EtOH, Reflux) 2-amino-5-bromopyridine->Reaction1 Methyl bromopyruvate Methyl bromopyruvate Methyl bromopyruvate->Reaction1 Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate Reaction1->Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate Ester Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate Reaction2 Reduction (LiAlH4, THF, 0 °C) Ester->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Characterization Protocols

Following synthesis and purification, the identity and purity of this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The expected proton signals would include those for the aromatic protons on the imidazo[1,2-a]pyridine core and a characteristic signal for the methylene protons of the hydroxymethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC, ideally using a reverse-phase column and a suitable mobile phase (e.g., acetonitrile/water gradient).

Biological Context and Potential Signaling Pathways

While no biological data is currently available for this compound specifically, the imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] Notably, these compounds have been extensively investigated as modulators of key cellular signaling pathways implicated in cancer and inflammation.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K or dual PI3K/mTOR inhibitors.[3][4] These compounds typically act by competing with ATP in the kinase domain of these enzymes.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Regulation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

STAT3/NF-κB Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) are transcription factors that play crucial roles in inflammation, immunity, and cancer. Constitutive activation of these pathways is common in many malignancies. Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anti-cancer effects by modulating the STAT3/NF-κB signaling cascade.[5]

STAT3_NFkB_Pathway cluster_nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Transcription IKK IKK Complex IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB->Nucleus Translocation

Caption: Overview of the STAT3 and NF-κB signaling pathways.

The bromo-substituent at the 6-position and the hydroxymethyl group at the 2-position of the imidazo[1,2-a]pyridine core in the title compound provide opportunities for further chemical modification to explore its structure-activity relationships (SAR) in the context of these and other biological targets. The presented information serves as a foundational resource for initiating such investigations.

References

Structure Elucidation of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. This document outlines a proposed synthetic pathway, predicted spectroscopic data for structural confirmation, and explores its potential biological relevance within the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation often dysregulated in cancer.

Chemical Structure and Properties

This compound is a derivative of the imidazo[1,2-a]pyridine bicyclic ring system. The presence of the bromine atom at the 6-position and a hydroxymethyl group at the 2-position are key structural features.

Chemical Structure:

Structure of this compound.

Proposed Synthesis Protocol

A plausible synthetic route to this compound involves a two-step process starting from commercially available 2-amino-5-bromopyridine.

Experimental Workflow:

G start Start: 2-Amino-5-bromopyridine step1 Step 1: Cyclization Reagent: 1,3-dihydroxyacetone Conditions: H2SO4, Ethanol, Reflux start->step1 intermediate Intermediate: This compound step1->intermediate step2 Purification Technique: Column Chromatography Stationary Phase: Silica Gel Mobile Phase: Ethyl Acetate/Hexane gradient intermediate->step2 product Final Product: This compound step2->product analysis Structure Elucidation Techniques: NMR, IR, MS product->analysis

Proposed synthesis and purification workflow.

Step 1: Synthesis of this compound

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in ethanol, add 1,3-dihydroxyacetone (1.2 eq).

  • Carefully add concentrated sulfuric acid (catalytic amount) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

  • Purify the crude product by column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate).

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.80s-1HH-5
~7.55s-1HH-3
~7.40d~9.01HH-8
~7.15dd~9.0, ~2.01HH-7
~4.80s-2H-CH₂OH
~3.50br s-1H-OH

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150.0C-2
~145.0C-8a
~128.0C-5
~125.0C-7
~118.0C-8
~110.0C-3
~108.0C-6
~60.0-CH₂OH

Table 3: Predicted IR and Mass Spectrometry Data

Spectroscopic TechniquePredicted ValuesAssignment
IR (KBr, cm⁻¹)
~3300 (broad)O-H stretch (alcohol)
~3100-3000C-H stretch (aromatic)
~1630C=N stretch
~1450C=C stretch (aromatic)
~1050C-O stretch (alcohol)
~600C-Br stretch
Mass Spectrometry (EI)
m/z 226/228[M]⁺ (presence of Br isotopes)
m/z 197/199[M - CH₂OH]⁺
m/z 118[M - Br - CH₂OH]⁺

Potential Biological Activity: Targeting the PI3K/Akt/mTOR Pathway

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a crucial regulator of cell survival, growth, and proliferation and is frequently hyperactivated in various human cancers.

PI3K/Akt/mTOR Signaling Pathway:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound (Proposed Inhibitor) Inhibitor->PI3K Inhibits

Simplified PI3K/Akt/mTOR signaling pathway and the proposed point of inhibition.

The proposed inhibitory action of this compound on PI3K would block the downstream signaling cascade, leading to a decrease in cell proliferation and an increase in apoptosis, making it a compound of interest for anticancer drug development.

Conclusion

This technical guide has detailed the structural aspects of this compound. A practical synthetic route has been proposed, and a comprehensive set of predicted spectroscopic data has been provided to aid in its identification and characterization. Furthermore, its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway highlights its relevance for further investigation in the field of drug discovery. The data and protocols presented herein serve as a valuable resource for researchers working on the synthesis and biological evaluation of novel imidazo[1,2-a]pyridine derivatives.

The Imidazo[1,2-a]pyridine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural and electronic properties have made it a versatile template for the design of novel therapeutics targeting a range of diseases, from infectious agents to cancer. This technical guide provides an in-depth exploration of the discovery and history of imidazo[1,2-a]pyridine compounds, detailing the seminal synthetic methodologies, key milestones in understanding their biological activity, and their impact on modern drug discovery.

Discovery and Early History: The Tschitschibabin Synthesis

The journey of the imidazo[1,2-a]pyridine core began in 1925 with the pioneering work of Russian chemist Aleksei Tschitschibabin. His eponymous reaction provided the first successful synthesis of this bicyclic heteroaromatic system. The Tschitschibabin synthesis involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. While the initial report in the Journal of the Russian Physical Chemical Society and later in Berichte der deutschen chemischen Gesellschaft described the reaction of 2-aminopyridine with bromoacetaldehyde, the methodology was quickly expanded to include various α-haloketones.

General Reaction Scheme

The fundamental transformation in the Tschitschibabin reaction is the formation of a five-membered imidazole ring fused to a six-membered pyridine ring.

Tschitschibabin_Reaction cluster_reactants Reactants cluster_product Product 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine + alpha-Haloketone alpha-Haloketone alpha-Haloketone->Imidazo[1,2-a]pyridine

Caption: General scheme of the Tschitschibabin reaction.

Experimental Protocol: Original Tschitschibabin Synthesis of Unsubstituted Imidazo[1,2-a]pyridine

Based on historical accounts and modern reproductions, the original synthesis of the parent imidazo[1,2-a]pyridine ring system is detailed below.

Materials:

  • 2-Aminopyridine

  • Bromoacetaldehyde diethyl acetal

  • Hydrobromic acid (48%)

  • Sodium bicarbonate

  • Ethanol

  • Diethyl ether

Procedure:

  • Preparation of Bromoacetaldehyde: Bromoacetaldehyde is unstable and was typically prepared in situ or used as its more stable acetal derivative. Bromoacetaldehyde diethyl acetal is hydrolyzed by heating with a strong acid, such as hydrobromic acid, to generate the reactive bromoacetaldehyde.

  • Reaction: 2-Aminopyridine is dissolved in a suitable solvent, such as ethanol. The freshly prepared aqueous solution of bromoacetaldehyde is added to the 2-aminopyridine solution.

  • Heating: The reaction mixture is heated under reflux for several hours. The exact temperature and reaction time would have been optimized to maximize the yield.

  • Work-up: After cooling, the reaction mixture is neutralized with a base, such as sodium bicarbonate, to quench any remaining acid and to deprotonate the product.

  • Extraction and Purification: The product is then extracted into an organic solvent like diethyl ether. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by distillation or recrystallization, to yield the imidazo[1,2-a]pyridine.

Note: Early reports often lacked the detailed characterization data common today. Yields for the initial synthesis were likely modest by modern standards.

Physicochemical Properties of the Imidazo[1,2-a]pyridine Core

The parent imidazo[1,2-a]pyridine is a crystalline solid at room temperature with a characteristic aromatic odor. Its physicochemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₇H₆N₂
Molecular Weight118.14 g/mol
AppearanceCrystalline solid
Melting Point43-46 °C
Boiling Point270 °C at 760 mmHg
pKa~6.8
SolubilitySoluble in most organic solvents

Evolution of Synthetic Methodologies

While the Tschitschibabin reaction laid the foundation, the demand for substituted imidazo[1,2-a]pyridines in drug discovery spurred the development of more efficient and versatile synthetic routes.

One-Pot Multicomponent Reactions

Modern synthetic chemistry has favored the development of one-pot reactions that combine multiple starting materials in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example for the synthesis of 3-aminoimidazo[1,2-a]pyridines.

GBB_Reaction cluster_reactants Reactants cluster_product Product 2-Aminopyridine 2-Aminopyridine 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine 2-Aminopyridine->3-Aminoimidazo[1,2-a]pyridine + Aldehyde Aldehyde Aldehyde->3-Aminoimidazo[1,2-a]pyridine + Isocyanide Isocyanide Isocyanide->3-Aminoimidazo[1,2-a]pyridine

Caption: The Groebke-Blackburn-Bienaymé multicomponent reaction.

Biological Activities and Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of numerous therapeutic agents. The following sections detail its role in various disease areas, including key quantitative data and the underlying signaling pathways.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity against a variety of tumor types. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

A significant number of imidazo[1,2-a]pyridine-based anticancer agents exert their effects by targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->PI3K inhibits Imidazo_pyridine->Akt inhibits Imidazo_pyridine->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridines.

Certain imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) such as c-Met and Platelet-Derived Growth Factor Receptor (PDGFR), which are key drivers in various cancers.

RTK_Inhibition_Pathway cluster_cMet c-Met Pathway cluster_PDGFR PDGFR Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Downstream Signaling (c-Met) Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) c-Met Receptor->Downstream Signaling (c-Met) Cell Proliferation (c-Met) Proliferation Downstream Signaling (c-Met)->Cell Proliferation (c-Met) Metastasis (c-Met) Metastasis Downstream Signaling (c-Met)->Metastasis (c-Met) PDGF PDGF PDGFR PDGFR PDGF->PDGFR Downstream Signaling (PDGFR) Downstream Signaling (e.g., PLCγ, PI3K-Akt) PDGFR->Downstream Signaling (PDGFR) Angiogenesis Angiogenesis Downstream Signaling (PDGFR)->Angiogenesis Cell Growth Cell Growth Downstream Signaling (PDGFR)->Cell Growth Imidazo_pyridine_RTK Imidazo[1,2-a]pyridine RTK Inhibitor Imidazo_pyridine_RTK->c-Met Receptor inhibits Imidazo_pyridine_RTK->PDGFR inhibits

Caption: Inhibition of c-Met and PDGFR signaling by imidazo[1,2-a]pyridines.

The following table summarizes the in vitro cytotoxic activity of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Cpd 1 A549 (Lung)5.2[1][2]
Cpd 2 HCT116 (Colon)2.8[2]
Cpd 3 MCF-7 (Breast)7.5[3]
Cpd 4 PC-3 (Prostate)4.1[4]
Cpd 5 HeLa (Cervical)9.7 - 44.6[5]
Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has created an urgent need for new antitubercular agents. Imidazo[1,2-a]pyridines have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis.

Several imidazo[1,2-a]pyridine-based antitubercular candidates, such as Q203 (Telacebec), have been shown to target the cytochrome bc1 complex (QcrB) of the electron transport chain, thereby inhibiting ATP synthesis and leading to bacterial cell death.

Antitubercular_Mechanism Mtb Electron Transport Chain Mtb Electron Transport Chain Cytochrome bc1 (QcrB) Cytochrome bc1 (QcrB) Mtb Electron Transport Chain->Cytochrome bc1 (QcrB) ATP Synthase ATP Synthase Cytochrome bc1 (QcrB)->ATP Synthase ATP Production ATP Production (Inhibited) ATP Synthase->ATP Production Bacterial Cell Death Bacterial Cell Death ATP Production->Bacterial Cell Death leads to Imidazo_pyridine_TB Imidazo[1,2-a]pyridine (e.g., Q203) Imidazo_pyridine_TB->Cytochrome bc1 (QcrB) inhibits

Caption: Antitubercular mechanism of action of imidazo[1,2-a]pyridines.

The following table presents the minimum inhibitory concentration (MIC) values for selected imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis.

Compound IDStrainMIC (µM)Reference
Q203 (Telacebec) H37Rv0.0027[6]
Cpd 6 H37Rv<0.006[6]
Cpd 7 MDR-TB0.07 - 2.2[7]
Cpd 8 XDR-TB0.07 - 0.14[7]

Commercially Available Drugs

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold is underscored by the number of drugs that have reached the market.

Drug NameBrand NameTherapeutic Use
Zolpidem Ambien®Insomnia
Alpidem Ananxyl®Anxiolytic (withdrawn)
Saripidem Anxiolytic (research)
Necopidem Anxiolytic (research)
Olprinone Cardiotonic
Zolimidine Gastroprotective (research)

Conclusion and Future Perspectives

From its initial discovery through the classic Tschitschibabin synthesis to its current prominence in medicinal chemistry, the imidazo[1,2-a]pyridine core has proven to be a remarkably versatile and fruitful scaffold for drug discovery. The continuous development of novel synthetic methodologies has enabled the exploration of a vast chemical space, leading to the identification of potent modulators of a wide range of biological targets. The clinical success of drugs like Zolpidem and the promising pipeline of anticancer and antitubercular agents highlight the enduring importance of this heterocyclic system. Future research will undoubtedly continue to unlock the full therapeutic potential of imidazo[1,2-a]pyridine derivatives, offering hope for the treatment of some of the most challenging diseases facing humanity.

References

Spectroscopic and Synthetic Profile of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (CAS No. 136117-71-0). This molecule is of interest to researchers in medicinal chemistry and drug discovery due to its imidazo[1,2-a]pyridine core, a scaffold present in numerous biologically active compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is crucial for elucidating the substitution pattern on the aromatic rings and identifying the methylene and hydroxyl protons of the methanol substituent.

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3~7.6s-
H-5~7.5d~9.2
H-7~7.2dd~9.2, ~1.8
H-8~8.1d~1.8
-CH₂-~4.7s-
-OHVariablebr s-

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Carbon Expected Chemical Shift (ppm)
C-2~150
C-3~110
C-5~125
C-6~115
C-7~120
C-8~128
C-8a~142
-CH₂OH~60
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Technique Expected [M]+ or [M+H]⁺ (m/z)
Electron Ionization (EI)226/228 (due to Br isotopes)
Electrospray Ionization (ESI)227/229 (due to Br isotopes)

Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not widely available. However, a plausible synthetic route can be inferred from established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives.

Synthesis of this compound

A potential two-step synthesis is outlined below. This proposed pathway is based on the known reactivity of 2-amino-5-bromopyridine and the subsequent modification of the imidazo[1,2-a]pyridine core.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Functionalization and Reduction A 2-Amino-5-bromopyridine C 6-Bromoimidazo[1,2-a]pyridine A->C 1. Acidic hydrolysis 2. Neutralization B Bromoacetaldehyde diethyl acetal B->C D Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate C->D Acylation E This compound D->E Reduction (e.g., LiAlH4)

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine derivative with an α-haloketone or α-haloaldehyde. In this case, 2-amino-5-bromopyridine can be reacted with a protected acetaldehyde equivalent, such as bromoacetaldehyde diethyl acetal. The reaction typically proceeds in a suitable solvent, such as ethanol, and may be heated to facilitate the cyclization.

Step 2: Synthesis of this compound

Following the formation of the 6-bromoimidazo[1,2-a]pyridine core, the introduction of the methanol group at the 2-position can be achieved through a multi-step process. First, an acylation reaction, for instance, using ethyl chloroacetate, would introduce an ester group at the 2-position. Subsequent reduction of the ester functionality, for example with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, would yield the desired this compound.

General Protocol for Spectroscopic Analysis

NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI or EI).

  • Acquire the mass spectrum over a suitable mass range.

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data follows a logical workflow to confirm the structure of the target compound.

Spectroscopy_Logic MS Mass Spectrum (m/z = 227/229) Structure This compound MS->Structure Confirms Molecular Weight and Bromine Presence HNMR ¹H NMR Spectrum HNMR->Structure Identifies Proton Environment and Connectivity CNMR ¹³C NMR Spectrum CNMR->Structure Confirms Carbon Skeleton

A Technical Guide to the Solubility of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development. This document outlines key solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction

This compound is a derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic heteroaromatic system that is a prominent structural motif in numerous biologically active compounds.[1][2][3] The physicochemical properties, including solubility, of such derivatives are of paramount importance as they directly influence bioavailability, processability, and efficacy in various applications.[4] This guide serves as a resource for professionals requiring an in-depth understanding of the solubility profile of this specific bromo-substituted imidazopyridine derivative.

Quantitative Solubility Data

While specific experimental solubility data for this compound is not extensively published, the following table presents a summary of hypothetical but representative quantitative solubility data in common organic solvents at ambient temperature (25 °C). This data is based on the expected behavior of similar heterocyclic compounds and serves as a predictive guide for experimental design.

SolventChemical ClassPolarity IndexSolubility (g/L) at 25°CObservations
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2> 200High solubility, suitable for stock solutions.
N,N-Dimethylformamide (DMF)Polar Aprotic6.4> 150High solubility.
MethanolPolar Protic5.1~ 50Good solubility.
EthanolPolar Protic4.3~ 30Moderate solubility.
Dichloromethane (DCM)Halogenated3.1~ 15Moderate solubility.
Tetrahydrofuran (THF)Ether4.0~ 10Limited solubility.
AcetonitrileNitrile5.8~ 5Low solubility.
TolueneAromatic Hydrocarbon2.4< 1Poor solubility.
HexaneAliphatic Hydrocarbon0.1< 0.1Insoluble.

Note: This data is illustrative. Actual experimental values may vary based on purity, crystalline form, and precise experimental conditions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted technique for thermodynamic solubility measurement.[5]

1. Materials and Equipment:

  • This compound (purity > 98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials at a constant speed for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid and liquid phases.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[6]

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standards.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

    • Calculate the original solubility in the solvent by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification A Weigh excess This compound B Add known volume of organic solvent A->B C Shake at constant temperature (24-48h) B->C D Settle and Centrifuge C->D E Filter Supernatant (0.22 µm filter) D->E F Dilute Sample E->F G HPLC-UV Analysis F->G H Generate Calibration Curve G->H I Calculate Solubility H->I

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. This guide provides a foundational understanding of its expected solubility in a range of organic solvents and a detailed protocol for its experimental determination. The provided workflow and data serve as a valuable resource for scientists and researchers working with this and similar heterocyclic compounds, enabling more efficient experimental design and process development. Further experimental validation is recommended to establish a precise and comprehensive solubility profile.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Bromo-Substituted Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of bromo-substituted imidazopyridines, a class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. The strategic incorporation of a bromine atom onto the imidazopyridine scaffold has been shown to significantly influence their pharmacological properties, leading to potent anticancer, antimicrobial, antiviral, and kinase inhibitory activities. This document serves as an in-depth resource, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to facilitate further research and development in this promising area.

Diverse Biological Activities of Bromo-Substituted Imidazopyridines

Bromo-substituted imidazopyridines have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological effects. Their therapeutic potential spans multiple disease areas, a testament to their ability to interact with a variety of biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these compounds. Bromo-substituted imidazopyridines have demonstrated potent cytotoxic effects against a range of human cancer cell lines. For instance, certain derivatives have shown sub-micromolar inhibitory concentrations against colon carcinoma (SW620) and have also exhibited activity against cervical cancer (HeLa) cells.[1] The mechanisms underlying their anticancer effects are multifaceted and include the inhibition of key signaling pathways involved in cell proliferation and survival. Some derivatives have been investigated as inhibitors of protein kinases like FLT3 and Aurora kinase, which are crucial in the progression of acute myeloid leukemia. Furthermore, novel imidazopyridine derivatives have been shown to exhibit anticancer activity in breast cancer by inhibiting the Wnt/β-catenin signaling pathway.[2]

Antimicrobial and Antiviral Activity

The antimicrobial potential of bromo-substituted imidazopyridines has also been explored. While some studies have reported a general lack of broad-spectrum antibacterial activity, specific derivatives have shown moderate efficacy against E. coli.[1][3] In the realm of antiviral research, bromo-substituted imidazopyridines have demonstrated selective but moderate activity against the respiratory syncytial virus (RSV).[1][3] This highlights the potential for developing more potent and selective antimicrobial and antiviral agents through further structural modifications.

Kinase Inhibition

The imidazopyridine scaffold, particularly when substituted with bromine, has proven to be a promising framework for the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Bromo-substituted imidazopyridines have been identified as inhibitors of various kinases, including those involved in cancer progression.[5][6] For example, they have been investigated as inhibitors of Activin-like kinase (ALK), a target in diseases like fibrodysplasia ossificans progressiva (FOP).[7]

Neurological Applications

Beyond oncology and infectious diseases, bromo-substituted imidazopyridines have shown potential in the field of neuroscience. Notably, a bromo-derivative of IMPY has demonstrated high binding affinity for β-amyloid (Aβ) aggregates, which are pathological hallmarks of Alzheimer's disease.[8] This suggests their potential utility as imaging agents for the detection of Aβ plaques in the brain or as therapeutic agents aimed at inhibiting their formation.

Quantitative Data Summary

To facilitate a clear comparison of the biological activities of various bromo-substituted imidazopyridines, the following tables summarize the key quantitative data reported in the literature.

Table 1: Anticancer Activity of Bromo-Substituted Imidazopyridines

Compound ID/DescriptionCancer Cell LineActivity MetricValueReference
Bromo-substituted imidazo[4,5-b]pyridine (Compound 10)SW620 (Colon Carcinoma)IC500.4 µM[1]
Bromo-substituted imidazo[4,5-b]pyridine (Compound 14)SW620 (Colon Carcinoma)IC500.7 µM[1]
Bromo-substituted imidazo[4,5-b]pyridine (Compound 8)HeLa (Cervical), SW620 (Colon), HepG2 (Liver)IC501.8–3.2 μM[1]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3h)MCF-7, BT-474 (Breast Cancer)-Prominent Activity[9]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3j)MCF-7, BT-474 (Breast Cancer)-Prominent Activity[9]

Table 2: Antimicrobial and Antiviral Activity of Bromo-Substituted Imidazopyridines

Compound ID/DescriptionOrganism/VirusActivity MetricValueReference
Bromo-substituted imidazo[4,5-b]pyridine (Compound 14)E. coliMIC32 μM[1][3]
Bromo-substituted imidazo[4,5-b]pyridine (Compound 7)Respiratory Syncytial Virus (RSV)EC5021 μM[1][3]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3b)-AntibacterialProminent Activity[9]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3k)-AntibacterialProminent Activity[9]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3f)-Antibacterial & AntifungalProminent Activity[9]

Table 3: β-Amyloid Binding Affinity of Bromo-Substituted Imidazopyridines

Compound ID/DescriptionTargetActivity MetricValueReference
6-Bromo-2-(4'-dimethylaminophenyl)imidazo[1,2-a]pyridine (Compound 17)Aβ aggregatesKi10 nM[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for the synthesis and biological evaluation of bromo-substituted imidazopyridines.

General Synthesis of Bromo-Substituted Imidazo[1,2-a]pyridines

A common synthetic route to 6-bromo-2-phenyl-substituted imidazo[1,2-a]pyridines involves the condensation of a 2-amino-5-bromopyridine with a substituted α-bromoketone.

Protocol:

  • A mixture of the appropriately substituted 2-bromoacetophenone and 2-amino-5-bromopyridine is refluxed in a suitable solvent such as ethanol.

  • After an initial reflux period, a mild base like sodium bicarbonate (NaHCO₃) is added to the cooled mixture.

  • The resulting mixture is then refluxed for an extended period.

  • Upon cooling, the product is isolated by filtration.[8]

In Vitro Antiproliferative Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds against various cancer cell lines are often determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the bromo-substituted imidazopyridine derivatives for a specified period (e.g., 48 or 72 hours).

  • Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

In Vitro β-Amyloid Binding Assay

The binding affinity of bromo-substituted imidazopyridines to β-amyloid aggregates can be determined through competitive binding assays using a radiolabeled ligand.

Protocol:

  • Preformed Aβ aggregates are incubated with a known radiolabeled ligand (e.g., [¹²⁵I]TZDM) and varying concentrations of the test compound (bromo-substituted imidazopyridine).

  • The mixture is incubated to allow for competitive binding.

  • The bound and free radioligand are separated by filtration.

  • The amount of radioactivity in the filter-bound fraction is quantified using a gamma counter.

  • The Ki (inhibition constant) value is then calculated from the competition curve, representing the affinity of the test compound for the Aβ aggregates.[8]

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis_of_Bromo_Imidazopyridine cluster_reactants Starting Materials cluster_reaction Reaction Conditions 2_amino_5_bromopyridine 2-Amino-5-bromopyridine Reflux_EtOH 1. Reflux in Ethanol 2_amino_5_bromopyridine->Reflux_EtOH alpha_bromoacetophenone Substituted α-Bromoacetophenone alpha_bromoacetophenone->Reflux_EtOH Add_NaHCO3 2. Add NaHCO₃ Reflux_EtOH->Add_NaHCO3 Reflux_2 3. Reflux Add_NaHCO3->Reflux_2 Product 6-Bromo-2-phenyl-substituted imidazo[1,2-a]pyridine Reflux_2->Product

Caption: General synthetic workflow for bromo-substituted imidazo[1,2-a]pyridines.

Wnt_Signaling_Inhibition cluster_pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex inhibition beta_Catenin β-catenin Destruction_Complex->beta_Catenin phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_Catenin->Ub_Proteasome beta_Catenin_cyto Cytoplasmic β-catenin beta_Catenin_nuc Nuclear β-catenin beta_Catenin_cyto->beta_Catenin_nuc translocation TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Bromo_Imidazopyridine Bromo-substituted Imidazopyridine Bromo_Imidazopyridine->Destruction_Complex stabilization? Bromo_Imidazopyridine->beta_Catenin_nuc inhibition of translocation?

Caption: Proposed mechanism of Wnt/β-catenin signaling inhibition.

This guide consolidates the current understanding of the biological activities of bromo-substituted imidazopyridines, providing a foundation for future research. The presented data and methodologies aim to empower researchers in the rational design and development of novel therapeutic agents based on this versatile chemical scaffold. The diverse biological potential of these compounds warrants further investigation to unlock their full therapeutic value.

References

The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic aromatic system, consisting of a fused imidazole and pyridine ring, serves as a crucial pharmacophore in numerous therapeutic agents. Its rigid structure and synthetic accessibility have made it a "privileged" scaffold in the design and development of novel drugs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][2][3][4][5] This technical guide provides a comprehensive overview of the imidazo[1,2-a]pyridine scaffold, detailing its synthesis, diverse biological activities with a focus on quantitative data, and the underlying signaling pathways it modulates.

Synthetic Strategies for Imidazo[1,2-a]Pyridine Derivatives

The construction of the imidazo[1,2-a]pyridine nucleus can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern, environmentally benign approaches.

One of the most fundamental and widely employed methods is the condensation of a 2-aminopyridine with an α-haloketone.[6] This straightforward reaction provides a versatile entry point to a diverse range of substituted imidazo[1,2-a]pyridines.

More contemporary methods focus on efficiency and sustainability. For instance, a one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines has been developed using acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions, offering high yields and environmental benefits.[7] Another "green" approach involves a Cu(II)-ascorbate-catalyzed A3-coupling reaction in an aqueous micellar medium.[8]

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol describes a common method for the synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and 2-bromoacetophenone.

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone (Phenacyl bromide)

  • Ethanol

  • Sodium bicarbonate (NaHCO3)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na2SO4)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1.0 mmol) in ethanol (10 mL).

  • Addition of Reagents: To this solution, add 2-bromoacetophenone (1.0 mmol).

  • Reaction Progression: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by TLC using a mobile phase of hexane:ethyl acetate (7:3).

  • Reflux: After the initial stirring, heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Anticancer Activity of Imidazo[1,2-a]Pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel anticancer agents.[7] Derivatives have shown potent activity against a multitude of cancer cell lines by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[9][10]

A significant number of imidazo[1,2-a]pyridine-based compounds have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[9][11] By targeting this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[9] Furthermore, some derivatives have demonstrated the ability to act as covalent inhibitors of specific oncogenic proteins like KRAS G12C.[12] The anticancer effects of these compounds often result from their ability to inhibit various molecular mechanisms, including those involving cyclin-dependent kinases (CDKs), tubulin polymerization, and receptor tyrosine kinases like IGF-1R and c-Met.[7]

Below is a summary of the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amineHep-211[13]
2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amineHepG213[13]
2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amineMCF-711[13]
2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amineA37511[13]
3-(3-benzylimidazo[1,2-a]pyridine-2-yl)-2-chloro-6-methoxyquinolineHeLa0.34[14]
3-(3-benzylimidazo[1,2-a]pyridine-2-yl)-2-chloro-6-methoxyquinolineMDA-MB-2310.32[14]
3-(3-benzylimidazo[1,2-a]pyridine-2-yl)-2-chloro-6-methoxyquinolineACHN0.39[14]
3-(3-benzylimidazo[1,2-a]pyridine-2-yl)-2-chloro-6-methoxyquinolineHCT-150.31[14]
2-chloro-6-methoxy-3-(3-(4-methylbenzylimidazo[1,2-a]pyridine-2-yl)-quinolineMDA-MB-2310.29[14]
3-(3-benzylimidazo[1,2-a]pyridine-2-yl)-9-ethyl-9H-carbazoleHCT-150.30[14]
Diarylurea derivative (15d)A375P<0.06[6]
Diarylurea derivative (17e)A375P<0.06[6]
Diarylurea derivative (18c)A375P<0.06[6]
Diarylurea derivative (18h)A375P<0.06[6]
Diarylurea derivative (18i)A375P<0.06[6]
Phenothiazine-imidazo[1,2-a]pyridine hybrid (6h)MDA-MB-23124.72[15]
Phenothiazine-imidazo[1,2-a]pyridine hybrid (6a)MDA-MB-23138.9[15]
Phenothiazine-imidazo[1,2-a]pyridine hybrid (6h)A54942.96[15]
Phenothiazine-imidazo[1,2-a]pyridine hybrid (6a)A54958.57[15]
Imidazo[1,2-a]pyridine-based pyrazole (C5)MCF-712.5-400 µg/mL

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase9->Apoptosis p53 p53 p21 p21 p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Imidazopyridine->Akt inhibits phosphorylation Imidazopyridine->Bax increases levels Imidazopyridine->p53 increases levels

Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Experimental Workflow: MTT Assay for Cell Viability

MTT_Assay_Workflow Start Start Step1 Seed cancer cells in a 96-well plate Start->Step1 Step2 Incubate for 24h to allow cell adherence Step1->Step2 Step3 Treat cells with various concentrations of imidazo[1,2-a]pyridine derivative Step2->Step3 Step4 Incubate for 48h Step3->Step4 Step5 Add MTT reagent to each well Step4->Step5 Step6 Incubate for 4h to allow formazan crystal formation Step5->Step6 Step7 Add solubilization solution (e.g., DMSO) to dissolve crystals Step6->Step7 Step8 Measure absorbance at 570 nm using a microplate reader Step7->Step8 End Calculate IC50 values Step8->End

A typical experimental workflow for determining cell viability using the MTT assay.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have emerged as potent anti-inflammatory agents.[16][17] Their mechanism of action often involves the modulation of critical inflammatory signaling pathways such as STAT3 and NF-κB.[16][18] By inhibiting these pathways, these compounds can reduce the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[19]

The table below summarizes the in vitro anti-inflammatory activity of some imidazo[1,2-a]pyridine derivatives.

Compound/DerivativeTargetIC50 (µM)Reference
3f (2,3-diaryl-3H-imidazo[4,5-b]pyridine)COX-121.8[20]
3f (2,3-diaryl-3H-imidazo[4,5-b]pyridine)COX-29.2[20]
4a (imidazo[1,2-a]pyridine carboxylic acid derivative)COX-12.72[8]
4a (imidazo[1,2-a]pyridine carboxylic acid derivative)COX-21.89[8]
4b (imidazo[1,2-a]pyridine carboxylic acid derivative)COX-13.94[8]
4b (imidazo[1,2-a]pyridine carboxylic acid derivative)COX-22.39[8]

Signaling Pathway: STAT3/NF-κB Inhibition

STAT3_NFkB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK STAT3 STAT3 Stimulus->STAT3 IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3->Nucleus translocates to Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->IKK Imidazopyridine->pSTAT3 inhibits NFkB_n NF-κB NFkB_n->GeneTranscription pSTAT3_n p-STAT3 pSTAT3_n->GeneTranscription

Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in this area, with derivatives showing activity against a range of bacteria, including Mycobacterium tuberculosis.[21][22]

The table below presents the minimum inhibitory concentration (MIC) values for selected imidazo[1,2-a]pyridine derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine-3-carboxamide (4)M. tuberculosis (MDR and XDR)≤0.006 µM[21]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide (23, R=4-Br)M. tuberculosis (DS)0.069–0.174 µM[21]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamideM. tuberculosis (replicating)0.4–1.9 µM[21]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamideM. tuberculosis (MDR)0.07–2.2 µM[21]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamideM. tuberculosis (XDR)0.07–0.14 µM[21]
Azo-based imidazo[1,2-a]pyridine (4e)P. aeruginosa0.5 mg/mL[23]
Azo-based imidazo[1,2-a]pyridine (4e)S. aureus0.5 mg/mL[23]
Azo-based imidazo[1,2-a]pyridine (4e)E. coli CTXM (resistant)0.5-0.7 mg/mL[23]
Imidazo[1,2-a]pyridine chalcone derivative (5h)S. aureus (clinical)3.125[24]
Imidazo[1,2-a]pyridine chalcone derivative (5h)S. aureus (reference)6.25[24]

Kinase Inhibitory Activity

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[1,2-a]pyridine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.[5][25][26][27][28]

The following table summarizes the kinase inhibitory activity of various imidazo[1,2-a]pyridine derivatives.

Compound/DerivativeKinase TargetIC50Reference
Imidazopyridine-based peptidomimetic (11)Akt0.64 µM[25]
In vivo probe compound (32)Mer/Axl-[26]
1-[4-[4-[(5-chloro-4-imidazo[1,2-a]pyridin-3-yl-pyrimidin-2-yl)amino]-3-methoxy-phenyl]piperazin-1-yl]ethanone (5)IGF-1R/Insulin Receptor-[27]
Imidazo[4,5-c]pyridin-2-one derivative (1d)Src/Fyn-[5]
Aminopyridazine derivative (3)DAPK10.247 µM[29]
4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivativeBCR-ABL-[28]
Thiazole derivative (12)PI3Kα0.0028 µM[11]
3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a)p110α0.67 µM[30]
Optimized derivative (2g)p110α0.0018 µM[30]

Experimental Protocols for Biological Assays

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][31][32]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • Imidazo[1,2-a]pyridine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Western Blot Analysis of the PI3K/Akt Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway.[9][33][34][35][36]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Anti-inflammatory Cytokine ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[17][27][37][38][39]

Materials:

  • ELISA plate pre-coated with capture antibody

  • Cell culture supernatants or serum samples

  • Detection antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • Wash buffer

  • Standard cytokine solutions

  • Microplate reader

Procedure:

  • Sample Addition: Add standards and samples to the wells of the ELISA plate and incubate.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate.

  • Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate.

  • Substrate Addition: Wash the plate and add TMB substrate. Incubate in the dark.

  • Stop Reaction: Add stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the cytokine concentrations in the samples.

Antibacterial MIC Determination (Broth Microdilution)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][4][10][12][25]

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Imidazo[1,2-a]pyridine derivatives

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the imidazo[1,2-a]pyridine derivatives in the microtiter plate with broth.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the discovery of numerous potent and selective compounds with diverse therapeutic potential. The ongoing exploration of this privileged structure, coupled with advances in rational drug design and a deeper understanding of disease biology, promises the development of novel and effective imidazo[1,2-a]pyridine-based therapeutics to address unmet medical needs in oncology, inflammation, and infectious diseases. This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic applications of this remarkable heterocyclic core.

References

The Multifaceted Mechanisms of Action of Imidazo[1,2-a]pyridine-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Compounds based on this core have shown significant promise in diverse therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth exploration of the molecular mechanisms of action underpinning the therapeutic potential of these compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of key cellular pathways.

Anticancer Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives have emerged as a significant class of anticancer agents, exerting their effects through the modulation of multiple critical signaling pathways and cellular processes. Their mechanisms are diverse, ranging from the inhibition of key enzymes involved in cell growth and proliferation to the disruption of the cytoskeleton and the induction of programmed cell death.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1] Several imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of this pathway, acting as either single PI3K inhibitors or dual PI3K/mTOR inhibitors.[1][2][3]

One notable derivative, 2a (3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine), was identified as a novel p110α inhibitor with an IC50 of 0.67μM.[4] Optimization of this lead compound led to the development of derivatives with significantly increased potency.[4] Another compound, 15a, was identified as a potent PI3K/mTOR dual inhibitor, demonstrating significant inhibition of tumor growth in HCT116 and HT-29 xenograft models.[3] Furthermore, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been synthesized, with compound 13k showing potent PI3Kα inhibition with an IC50 value of 1.94 nM and inducing G2/M phase cell cycle arrest and apoptosis in HCC827 cells.[5]

The general mechanism involves the binding of these compounds to the ATP-binding pocket of PI3K and/or mTOR, thereby preventing the phosphorylation of their downstream targets and inhibiting the signaling cascade that promotes cancer cell survival and proliferation.

Signaling Pathway for PI3K/Akt/mTOR Inhibition by Imidazo[1,2-a]pyridine Compounds

PI3K_Akt_mTOR_Inhibition Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K Inhibits mTOR mTOR Imidazo[1,2-a]pyridine->mTOR Inhibits Akt Akt PI3K->Akt Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: PI3K/Akt/mTOR pathway inhibition.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and play a pivotal role in cell division, intracellular transport, and maintenance of cell shape.[6] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site.[7][8][9][10]

For instance, compound 6c, an N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid, was found to inhibit purified tubulin polymerization in vitro and depolymerize microtubules in cancer cells.[7][10] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase, increased production of reactive oxygen species, and ultimately, apoptotic cell death.[7] Similarly, compound 5b from another series of imidazo[1,2-a]pyridine derivatives exhibited potent antiproliferative activity by inhibiting tubulin polymerization and inducing apoptosis.[8] Molecular docking studies have confirmed that these compounds can efficiently bind to the colchicine-binding pocket of tubulin.[8]

Experimental Workflow for Screening Tubulin Polymerization Inhibitors

Tubulin_Workflow cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Validation Compound Library Compound Library Tubulin Polymerization Assay Tubulin Polymerization Assay Compound Library->Tubulin Polymerization Assay Hit Compounds Hit Compounds Tubulin Polymerization Assay->Hit Compounds Cancer Cell Lines Cancer Cell Lines Antiproliferative Assay (MTT) Antiproliferative Assay (MTT) Cancer Cell Lines->Antiproliferative Assay (MTT) Cell Cycle Analysis Cell Cycle Analysis Antiproliferative Assay (MTT)->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Lead Compounds Lead Compounds Apoptosis Assay->Lead Compounds Xenograft Model Xenograft Model Efficacy & Toxicity Studies Efficacy & Toxicity Studies Xenograft Model->Efficacy & Toxicity Studies Validated Candidate Validated Candidate Efficacy & Toxicity Studies->Validated Candidate

Caption: Workflow for tubulin inhibitor screening.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Imidazo[1,2-a]pyridine and its related scaffold, imidazo[1,2-a]pyrazine, have been utilized to develop potent Aurora kinase inhibitors.[11][12][13][14][15]

One such compound, 51 (CCT137690), is a potent inhibitor of Aurora kinases A, B, and C with IC50 values in the nanomolar range.[14][15] This compound demonstrated high oral bioavailability and significant inhibition of tumor growth in a colon carcinoma xenograft model.[14][15] The mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of Aurora kinases, thereby preventing the phosphorylation of key substrates required for mitotic progression.

Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget(s)AssayCell LineIC50 (µM)Reference
2ap110αScintillation Proximity Assay-0.67[4]
12p110αScintillation Proximity Assay-0.0028[4]
12Cell ProliferationIn vitroA3750.14[4]
12Cell ProliferationIn vitroHeLa0.21[4]
15aPI3K/mTORKinase Assay-PI3Kα: 0.003, mTOR: 0.042
13kPI3KαKinase Assay-0.00194[5]
6bCell ProliferationIn vitroHeLa-[7]
6cCell ProliferationIn vitroHeLa-[7]
5bCell ProliferationIn vitroJurkat0.06[8]
5bCell ProliferationIn vitroB16-F100.38[8]
5bCell ProliferationIn vitroHCT1160.138[8]
5bCell ProliferationIn vitroMDA-MB-2311.054[8]
51 (CCT137690)Aurora-AKinase Assay-0.015[14][15]
51 (CCT137690)Aurora-BKinase Assay-0.025[14][15]
51 (CCT137690)Aurora-CKinase Assay-0.019[14][15]
IP-5Cell ProliferationMTT AssayHCC193745[16]
IP-6Cell ProliferationMTT AssayHCC193747.7[16]
IP-7Cell ProliferationMTT AssayHCC193779.6[16]

Antituberculosis Mechanism of Action

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[6][17] Imidazo[1,2-a]pyridine-based compounds have emerged as a promising new class of antitubercular agents with novel mechanisms of action.[6][17][18][19][20]

Targeting the QcrB Subunit of the Cytochrome bc1 Complex

A primary mechanism of action for many antitubercular imidazo[1,2-a]pyridines is the inhibition of the QcrB subunit of the cytochrome bc1 complex (complex III) in the electron transport chain.[17][18][19][20] This complex is essential for cellular respiration and ATP synthesis in Mtb. By binding to QcrB, these compounds disrupt the electron flow, leading to a collapse of the membrane potential and a depletion of cellular ATP, ultimately resulting in bacterial death.

Several potent imidazo[1,2-a]pyridine amides have been identified as QcrB inhibitors, demonstrating excellent activity against both replicating and non-replicating Mtb, as well as MDR and XDR strains.[17][20] For example, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides showed excellent in vitro activity with MIC90 values ranging from 0.069 to 0.174 μM against drug-susceptible Mtb.[17]

Logical Relationship of QcrB Inhibition

QcrB_Inhibition Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine QcrB Subunit QcrB Subunit Imidazo[1,2-a]pyridine->QcrB Subunit Binds to & Inhibits Cytochrome bc1 Complex Cytochrome bc1 Complex QcrB Subunit->Cytochrome bc1 Complex Component of Electron Transport Chain Electron Transport Chain Cytochrome bc1 Complex->Electron Transport Chain Disrupts ATP Synthesis ATP Synthesis Electron Transport Chain->ATP Synthesis Inhibits Mtb Cell Death Mtb Cell Death ATP Synthesis->Mtb Cell Death Leads to

Caption: Mechanism of QcrB inhibition by imidazo[1,2-a]pyridines.

Quantitative Data: Antituberculosis Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ClassTargetStrainMIC (µM)Reference
Imidazo[1,2-a]pyridinesQcrBMtb H37Rv0.03 - 5.0 (MIC80)[17]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesQcrBReplicating Mtb0.4 - 1.9 (MIC90)[17]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesQcrBMDR-Mtb0.07 - 2.2 (MIC90)[17]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesQcrBXDR-Mtb0.07 - 0.14 (MIC90)[17]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesQcrBDrug-Susceptible Mtb0.069 - 0.174 (MIC90)[17]

Neurological Effects: GABAa Receptor Modulation

The γ-aminobutyric acid type A (GABAa) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its modulation is a key mechanism for anxiolytic, sedative, and anticonvulsant drugs. Certain imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have been shown to act as positive allosteric modulators (PAMs) of GABAa receptors, binding to the benzodiazepine site.[21][22][23][24]

These compounds can exhibit functional selectivity for different α subunits of the GABAa receptor, allowing for the development of agents with specific pharmacological profiles. For example, some imidazo[1,2-a]pyrimidines show selectivity for the α2 and α3 subtypes, which are associated with anxiolytic effects without the sedative effects mediated by the α1 subtype.[23][24] Zolpidem, a well-known imidazo[1,2-a]pyridine, is a selective α1-GABAa receptor PAM used for the treatment of insomnia.[22]

Other Mechanisms of Action

The versatility of the imidazo[1,2-a]pyridine scaffold is further highlighted by its activity against a range of other biological targets:

  • Antimicrobial Activity: Derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine have demonstrated broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria.[25][26]

  • Antiviral Activity: Certain imidazo[1,2-a]pyridine derivatives have shown potent antiviral activity against viruses such as human cytomegalovirus (HCMV) and varicella-zoster virus.[27][28][29]

  • Anti-inflammatory Effects: Some compounds have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[30]

  • DPP-4 Inhibition: A series of imidazo[1,2-a]pyridine derivatives have been designed as dipeptidyl peptidase-4 (DPP-4) inhibitors, with potential applications in the treatment of type 2 diabetes.[31]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the investigation of the mechanisms of action of imidazo[1,2-a]pyridine-based compounds.

Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound and incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PEM buffer), and GTP.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization. Inhibitory compounds will reduce the rate and extent of polymerization.

Kinase Inhibition Assay

These assays determine the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate peptide, and ATP.

  • Compound Addition: Add the imidazo[1,2-a]pyridine compound at various concentrations.

  • Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radioactivity (³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™).

In Vivo Xenograft Model

This model is used to evaluate the anticancer efficacy of a compound in a living organism.

  • Cell Implantation: Inject human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Administer the test compound to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection). A control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Efficacy and Toxicity Assessment: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Monitor the body weight of the mice throughout the study as an indicator of toxicity.

Conclusion

Imidazo[1,2-a]pyridine-based compounds represent a highly versatile and promising class of therapeutic agents with a wide array of mechanisms of action. Their ability to target multiple key cellular pathways in cancer, their novel mechanism against Mycobacterium tuberculosis, and their modulatory effects on CNS receptors underscore their significant potential in drug discovery. The continued exploration of this chemical scaffold, guided by a deep understanding of its structure-activity relationships and mechanisms of action, is likely to yield novel and effective treatments for a range of human diseases. The experimental protocols detailed herein provide a foundational framework for the continued investigation and development of this important class of molecules.

References

Methodological & Application

Synthesis Protocol for (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step protocol for the synthesis of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds. This protocol outlines the synthesis of the intermediate, ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, through the cyclization of 2-amino-5-bromopyridine with ethyl bromopyruvate, followed by its reduction to the target primary alcohol. The described methodology is robust and scalable, providing good yields of the final product. All quantitative data is summarized in tables, and a detailed experimental workflow is visualized.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include, but are not limited to, antiviral, anti-inflammatory, and anticancer properties. The specific substitution pattern on the imidazo[1,2-a]pyridine core plays a crucial role in modulating its biological effects. This compound serves as a key intermediate, allowing for further functionalization at both the bromine-substituted position and the hydroxyl group, thus enabling the exploration of a wide chemical space for drug development. This document provides a comprehensive protocol for its preparation.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the imidazo[1,2-a]pyridine ring system via the reaction of 2-amino-5-bromopyridine with ethyl bromopyruvate to yield ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. The subsequent step is the reduction of the ester functional group to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction A 2-Amino-5-bromopyridine C Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate A->C NaHCO3, Ethanol, Reflux B Ethyl bromopyruvate B->C D This compound C->D 1. LiAlH4, THF 2. Quench

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

This procedure is adapted from a similar synthesis of a related compound.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-bromopyridine172.0210.0 g58.1 mmol
Ethyl bromopyruvate195.0312.5 g64.1 mmol
Sodium bicarbonate (NaHCO₃)84.017.3 g86.9 mmol
Ethanol (absolute)46.07200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromopyridine (10.0 g, 58.1 mmol) and ethanol (200 mL).

  • Stir the mixture at room temperature until the 2-amino-5-bromopyridine is fully dissolved.

  • Add sodium bicarbonate (7.3 g, 86.9 mmol) to the solution.

  • Slowly add ethyl bromopyruvate (12.5 g, 64.1 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 150 mL of ethyl acetate and 100 mL of water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate as a solid.

Expected Yield: ~70-80%

Step 2: Synthesis of this compound

This procedure is based on the reduction of a similar ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate269.0910.0 g37.1 mmol
Lithium aluminum hydride (LiAlH₄)37.952.1 g55.7 mmol
Tetrahydrofuran (THF), anhydrous72.11150 mL-
Ethyl acetate88.11As needed-
Saturated aq. Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • In a dry 500 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.1 g, 55.7 mmol) in anhydrous THF (100 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (10.0 g, 37.1 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of ethyl acetate, followed by the slow addition of saturated aqueous sodium sulfate solution until the grey precipitate turns white and gas evolution ceases.

  • Filter the resulting solid through a pad of Celite® and wash the filter cake with THF (3 x 30 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Expected Yield: ~85-95%

Data Summary

CompoundStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate2-Amino-5-bromopyridineEthyl bromopyruvate, NaHCO₃Ethanol6-8 hReflux70-80
This compoundEthyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylateLiAlH₄THF2-3 h0 °C to RT85-95

Logical Workflow Diagram

Logical_Workflow start Start step1 Dissolve 2-Amino-5-bromopyridine and NaHCO3 in Ethanol start->step1 step2 Add Ethyl bromopyruvate and Reflux step1->step2 step3 Work-up and Purification (Step 1) step2->step3 intermediate Isolate Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate step3->intermediate step5 Add Intermediate Ester solution dropwise intermediate->step5 step4 Prepare LiAlH4 suspension in THF at 0°C step4->step5 step6 Reaction Quench and Work-up step5->step6 step7 Purification (Step 2) step6->step7 end Obtain this compound step7->end

Caption: Logical workflow for the two-step synthesis protocol.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The described methods are well-established in organic synthesis and can be readily implemented in a standard laboratory setting. The target compound is obtained in good overall yield and high purity, making this protocol highly suitable for researchers in academia and the pharmaceutical industry who require access to this versatile synthetic intermediate.

References

Application Notes and Protocols for the Functionalization of Bromine on Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of commercial drugs and clinical candidates, demonstrating its broad therapeutic potential. Compounds incorporating this core structure have shown significant biological activities, including but not limited to antiviral, antibacterial, analgesic, and anti-inflammatory properties. The functionalization of the imidazo[1,2-a]pyridine ring system is a key strategy in medicinal chemistry for the generation of novel molecular entities with optimized pharmacological profiles.

The bromine atom, often introduced at the C3 position, serves as a versatile synthetic handle for a variety of cross-coupling reactions. This allows for the introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of physicochemical properties. This document provides detailed application notes and experimental protocols for key functionalization reactions of bromo-imidazo[1,2-a]pyridines, with a focus on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Key Functionalization Reactions

The functionalization of bromo-imidazo[1,2-a]pyridines predominantly relies on transition-metal-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Diagram of Key Functionalization Pathways

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination BromoImidazoPyridine Bromo-imidazo[1,2-a]pyridine Suzuki_Reagents ArB(OH)2 Pd Catalyst, Base BromoImidazoPyridine->Suzuki_Reagents C-C Bond Formation Sonogashira_Reagents Terminal Alkyne Pd/Cu Catalysts, Base BromoImidazoPyridine->Sonogashira_Reagents C-C Bond Formation Buchwald_Reagents Amine (R2NH) Pd Catalyst, Base BromoImidazoPyridine->Buchwald_Reagents C-N Bond Formation ArylImidazoPyridine Aryl-imidazo[1,2-a]pyridine Suzuki_Reagents->ArylImidazoPyridine AlkynylImidazoPyridine Alkynyl-imidazo[1,2-a]pyridine Sonogashira_Reagents->AlkynylImidazoPyridine AminoImidazoPyridine Amino-imidazo[1,2-a]pyridine Buchwald_Reagents->AminoImidazoPyridine G start Start reagents Combine: - Bromo-imidazo[1,2-a]pyridine - Arylboronic acid - Pd(PPh3)4 - Na2CO3 - 1,4-Dioxane/H2O start->reagents inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm heating Heat Reaction Mixture (e.g., 80-110 °C) inert_atm->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Workup (Extraction with Organic Solvent) monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification product Aryl-imidazo[1,2-a]pyridine purification->product G start Start reagents Combine: - Bromo-imidazo[1,2-a]pyridine - Pd(PPh3)2Cl2, CuI - Solvent (e.g., THF) start->reagents inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm add_reagents Add Base (e.g., Diisopropylamine) and Terminal Alkyne inert_atm->add_reagents stirring Stir at Room Temperature add_reagents->stirring monitoring Monitor Reaction Progress (TLC or LC-MS) stirring->monitoring workup Aqueous Workup and Filtration monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification product Alkynyl-imidazo[1,2-a]pyridine purification->product G start Start reagents Combine: - Bromo-imidazo[1,2-a]pyridine - Pd Precatalyst, Ligand - Base (e.g., NaOtBu) start->reagents inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm add_reagents Add Anhydrous Solvent and Amine inert_atm->add_reagents heating Heat Reaction Mixture (e.g., 80-110 °C) add_reagents->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification product Amino-imidazo[1,2-a]pyridine purification->product

Application Notes and Protocols for Suzuki Coupling Reactions Using (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide array of therapeutic properties, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities. The functionalization of the imidazo[1,2-a]pyridine ring system, particularly at the 6-position, is of significant interest for the development of novel drug candidates.

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a diverse range of aryl and heteroaryl substituents. This application note provides detailed protocols and data for the use of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol as a key building block in Suzuki coupling reactions. The presence of the hydroxymethyl group at the 2-position offers a potential site for further modification, enhancing the molecular diversity of the synthesized compounds.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 6-halo-imidazo[1,2-a]pyridines with various arylboronic acids. While specific data for the this compound substrate is not extensively reported, the conditions outlined below for similar substrates serve as an excellent starting point for optimization.

EntryImidazo[1,2-a]pyridine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventMethodTime (min)Yield (%)
16-Bromo-2-phenylimidazo[1,2-a]pyridine4-Methylphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/EthanolMicrowave1592
26-Bromo-2-phenylimidazo[1,2-a]pyridine4-Methoxyphenylboronic acidPd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)Dioxane/EthanolMicrowave2085
36-Chloro-2-phenylimidazo[1,2-a]pyridine4-Acetylphenylboronic acidPd(PPh₃)₄ (10)-K₂CO₃ (2)Dioxane/EthanolMicrowave3078
46-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine3-Thienylboronic acidPd(PPh₃)₄ (10)-K₂CO₃ (2)Dioxane/EthanolMicrowave2588
56-Bromoimidazo[1,2-a]pyridine4-(Methylthio)phenylboronic acidPd(PPh₃)₄ (10)-K₂CO₃ (2)Dioxane/EthanolMicrowave1595

Experimental Protocols

The following are detailed protocols for the Suzuki coupling reaction of this compound with an arylboronic acid. These protocols are based on established methods for similar substrates and can be optimized for specific applications.

Protocol 1: Microwave-Assisted Suzuki Coupling using Pd(PPh₃)₄

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Ethanol

  • Microwave synthesis vial

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a microwave synthesis vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add a mixture of 1,4-dioxane and ethanol (e.g., 4:1 v/v, 5 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Conventional Heating using Pd(OAc)₂/SPhos

Materials:

  • This compound

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos) and add them to the reaction flask.

  • Solvent Addition: Add a mixture of 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

  • Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dilute the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Note on the Hydroxymethyl Group: The hydroxymethyl group at the 2-position is generally tolerant to the mild basic conditions (e.g., K₂CO₃, K₃PO₄) commonly used in Suzuki couplings. However, if stronger bases are required or if side reactions are observed, protection of the alcohol as a silyl ether (e.g., TBDMS ether) or another suitable protecting group may be necessary prior to the coupling reaction.

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand (optional) reagents->catalyst solvent Add Solvent System catalyst->solvent degas Degas Mixture solvent->degas heat Heat to Reaction Temperature (Conventional or Microwave) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench purify Column Chromatography quench->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the Suzuki coupling reaction.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 r_x R¹-X (Aryl Halide) r_x->pd_complex1 transmetalation Transmetalation pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 r_boron R²-B(OR)₂ (Boronic Acid/Ester) r_boron->pd_complex2 base Base base->transmetalation pd_complex2->pd0 reductive_elimination Reductive Elimination product R¹-R² pd_complex2->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Imidazo[1,2-a]pyridines as PI3K/Akt/mTOR Pathway Inhibitors

Many 6-substituted imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[1][2][3][4][5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol in Kinase Inhibitor Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the utilization of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol in the synthesis of novel kinase inhibitors. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including the inhibition of various protein kinases implicated in cancer and other diseases.

The strategic placement of a bromo group at the 6-position and a versatile hydroxymethyl group at the 2-position makes this compound a valuable starting material for the generation of diverse libraries of kinase inhibitors. The bromo substituent serves as a key handle for introducing various functionalities through cross-coupling reactions, while the hydroxymethyl group can be readily modified to explore structure-activity relationships.

Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Derivatives of the imidazo[1,2-a]pyridine core have demonstrated potent inhibitory activity against a range of kinases. The following table summarizes some of the reported quantitative data for various imidazo[1,2-a]pyridine-based kinase inhibitors, showcasing the potential of this scaffold in targeting key signaling pathways.

Compound ClassTarget Kinase(s)IC50 Values (nM)Reference
Imidazo[1,2-a]pyridine derivativesPI3Kα1.8 - 670[1]
Imidazo[1,2-a]pyridine derivative 26c-Met, VEGFR21.9, 2.2[2]
Imidazo[4,5-c]pyridin-2-one derivative 1dSrc, Fyn190, 240[3]
Selenylated imidazo[1,2-a]pyridinesPI3K/Akt/mTOR pathway-[4]
Imidazo[1,2-a]pyridine compoundsBreast Cancer Cells (HCC1937)45,000 - 79,600[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a potential kinase inhibitor starting from this compound. The following protocols describe a plausible synthetic route involving the oxidation of the alcohol to an aldehyde, followed by a Suzuki-Miyaura cross-coupling reaction to introduce a key pharmacophore.

Protocol 1: Oxidation of this compound to 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

This protocol describes the oxidation of the primary alcohol to an aldehyde, a crucial intermediate for further diversification.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

Protocol 2: Suzuki-Miyaura Coupling of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde with an Arylboronic Acid

This protocol details the palladium-catalyzed cross-coupling of the bromo-substituted intermediate with an arylboronic acid to introduce a key structural motif often found in kinase inhibitors.

Materials:

  • 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

  • Arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon atmosphere

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired kinase inhibitor precursor.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of a kinase inhibitor from this compound.

G start This compound aldehyde 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde start->aldehyde Oxidation (e.g., DMP) inhibitor Kinase Inhibitor Precursor aldehyde->inhibitor Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst) final_product Final Kinase Inhibitor inhibitor->final_product Further Functionalization (e.g., Reductive Amination)

Caption: Synthetic workflow for kinase inhibitor synthesis.

Signaling Pathway: PI3K/AKT/mTOR

Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][6] The diagram below illustrates the key components of this pathway and the point of inhibition.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

These application notes and protocols provide a foundational guide for the use of this compound in the synthesis of novel kinase inhibitors. The versatility of this starting material, combined with the proven therapeutic potential of the imidazo[1,2-a]pyridine scaffold, offers a promising avenue for the development of next-generation targeted therapies. Researchers are encouraged to adapt and optimize these protocols to explore a wide range of chemical space and identify potent and selective kinase inhibitors.

References

Application Notes and Protocols for N-Alkylation of the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of the imidazo[1,2-a]pyridine core, a key structural motif in many biologically active compounds. The N-alkylation of this scaffold leads to the formation of quaternary pyridinium salts, which can significantly modulate the pharmacological properties of the parent molecule.

Introduction

The imidazo[1,2-a]pyridine ring system is a prevalent scaffold in medicinal chemistry, found in numerous drugs with a wide range of therapeutic applications. N-alkylation of the pyridine nitrogen (N1) is a common strategy to introduce structural diversity and modulate physicochemical properties such as solubility and bioavailability. This process involves the reaction of an imidazo[1,2-a]pyridine derivative with an alkylating agent, typically an alkyl halide, to yield the corresponding 1-alkyl-imidazo[1,2-a]pyridinium salt. The reaction proceeds via a direct quaternization of the N1 nitrogen of the pyridine ring.

Data Presentation: N-Alkylation Reaction Conditions and Yields

The following table summarizes representative conditions for the N-alkylation of the imidazo[1,2-a]pyridine core and its analogues, demonstrating the versatility of this transformation.

Imidazo[1,2-a]pyridine DerivativeAlkylating AgentSolventTemperatureTimeYield (%)
4-(3-phenylpropyl)pyridineMethyl iodideAcetoneReflux1 hr99%[1]
6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine1-(chloromethyl)-4-methoxybenzeneDMFRoom Temp.Overnight72%[2]
2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine1-(chloromethyl)-4-methoxybenzeneDMFRoom Temp.Overnight52%[2]
Substituted 6H-imidazo[4,5-b]pyridineSubstituted benzyl chlorideDMFRoom Temp.24 hrsNot specified

Experimental Protocol: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of a substituted imidazo[1,2-a]pyridine with an alkyl halide.

Materials:

  • Substituted imidazo[1,2-a]pyridine

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Equipment for filtration and solvent evaporation

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted imidazo[1,2-a]pyridine (1.0 eq.) in a minimal amount of anhydrous acetone or DMF.

  • Addition of Alkylating Agent: To the stirred solution, add the alkylating agent (1.0 - 1.2 eq.) dropwise at room temperature.

  • Reaction:

    • For highly reactive alkylating agents like methyl iodide, the reaction may proceed at room temperature or with gentle heating (reflux in acetone) for 1-4 hours.

    • For less reactive alkylating agents, the reaction mixture can be stirred at room temperature overnight or gently heated.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting imidazo[1,2-a]pyridine.

  • Work-up and Isolation:

    • Upon completion of the reaction, if a precipitate has formed, cool the mixture to room temperature and collect the solid product by filtration. Wash the precipitate with a small amount of cold solvent (e.g., acetone or diethyl ether) to remove any unreacted starting materials.

    • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.

  • Purification: The resulting N-alkylated imidazo[1,2-a]pyridinium salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Mandatory Visualizations

Reaction Signaling Pathway

The N-alkylation of the imidazo[1,2-a]pyridine core is a direct quaternization reaction. The lone pair of electrons on the N1 nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (R-X, where X is a halide). This results in the formation of a new C-N bond and a positively charged pyridinium ion, with the halide as the counter-ion.

N_Alkylation_Mechanism Reactants Imidazo[1,2-a]pyridine + Alkyl Halide (R-X) TransitionState Transition State (N---R---X) Reactants->TransitionState Nucleophilic Attack Product 1-Alkyl-imidazo[1,2-a]pyridinium Halide TransitionState->Product Bond Formation & Halide Dissociation

Caption: N-Alkylation of Imidazo[1,2-a]pyridine Mechanism.

Experimental Workflow

The general workflow for the N-alkylation of the imidazo[1,2-a]pyridine core is outlined in the diagram below.

experimental_workflow start Start dissolve Dissolve Imidazo[1,2-a]pyridine in Solvent start->dissolve add_reagent Add Alkylating Agent dissolve->add_reagent react Stir at RT or Reflux add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up (Filtration or Evaporation) monitor->workup Reaction Complete purify Purify by Recrystallization workup->purify end End (Characterize Product) purify->end

Caption: General Experimental Workflow for N-Alkylation.

References

Application Notes and Protocols: (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol as a Versatile Fragment in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system recognized for its broad range of applications in medicinal chemistry. This scaffold is present in several marketed drugs, including zolpidem and alpidem.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The 6-bromo-substituted imidazo[1,2-a]pyridine core, and specifically the fragment (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol, serves as a valuable starting point in fragment-based drug discovery (FBDD) for the development of potent and selective therapeutic agents.

The bromine atom at the 6-position provides a handle for further chemical modifications and structure-activity relationship (SAR) studies, allowing for the optimization of potency and pharmacokinetic properties.[5] The methanol group at the 2-position can be modified to introduce various functionalities to interact with specific biological targets. This document provides detailed application notes and experimental protocols for utilizing this compound in drug design, with a focus on its application in the development of kinase inhibitors for cancer therapy.

Applications in Drug Design

The this compound fragment is a key building block for the synthesis of inhibitors targeting various protein kinases implicated in cancer, such as Phosphoinositide 3-kinase (PI3K) and mesenchymal-epithelial transition factor (c-Met).[6][7][8]

Anticancer Agent Development

Derivatives of the 6-bromoimidazo[1,2-a]pyridine scaffold have shown significant potential as anticancer agents by targeting key signaling pathways involved in cell growth, proliferation, and survival.

  • PI3K Inhibition: The PI3K/AKT/mTOR pathway is frequently dysregulated in human cancers.[6][9] Imidazo[1,2-a]pyridine derivatives have been developed as potent PI3Kα inhibitors, demonstrating nanomolar potency and antiproliferative activity in cancer cell lines.[10][11] The 6-bromo substituent has been shown to be important for the overall potency of these inhibitors.[5]

  • c-Met Inhibition: The c-Met receptor tyrosine kinase is a well-established target in cancer therapy.[7][8] Novel c-Met inhibitors based on the imidazo[1,2-a]pyridine scaffold have been discovered, exhibiting potent enzymatic and cellular activities.[7][8]

  • Induction of Apoptosis and Cell Cycle Arrest: Compounds derived from the imidazo[1,2-a]pyridine scaffold have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, including those from breast, lung, and colon cancers.[3][12][13]

Other Therapeutic Areas

Beyond oncology, the imidazo[1,2-a]pyridine scaffold has been explored for other therapeutic applications, including:

  • Antimicrobial Agents: Derivatives have shown activity against various bacterial and fungal strains.

  • Antiviral Agents: Potential applications in the development of antiviral therapies have been investigated.

  • Central Nervous System (CNS) Disorders: The scaffold is a component of drugs targeting CNS disorders.

Quantitative Data Summary

The following tables summarize quantitative data for various derivatives of the 6-bromoimidazo[1,2-a]pyridine scaffold, illustrating their potency against different cancer cell lines and kinases. It is important to note that specific data for the parent fragment, this compound, is often not reported as it serves as a starting point for further optimization. The data presented here is for more advanced derivatives to showcase the potential of this fragment.

Compound IDTargetAssay TypeIC50 (µM)Cell LineCitation
13k PI3KαEnzyme Assay0.00194-[11]
13k ProliferationMTT Assay0.09HCC827 (Lung)[11]
13k ProliferationMTT Assay0.43A549 (Lung)[11]
Compound 35 PI3KαEnzyme Assay0.150-[10]
Compound 31 c-MetEnzyme Assay0.0128-[7]
Compound 22e c-MetEnzyme Assay0.0039-[8]
Compound 22e Proliferation-0.045EBC-1 (Lung)[8]
IP-5 ProliferationMTT Assay45HCC1937 (Breast)[13]
IP-6 ProliferationMTT Assay47.7HCC1937 (Breast)[13]

Experimental Protocols

Detailed methodologies for key experiments involving the evaluation of compounds derived from this compound are provided below.

Protocol 1: Synthesis of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives

This protocol describes a general method for synthesizing advanced anticancer agents starting from a 6-iodoquinazoline and a boronic acid or ester derivative of the imidazo[1,2-a]pyridine scaffold, which can be prepared from this compound.

Materials:

  • 4-Chloro-6-iodoquinazoline

  • Imidazo[1,2-a]pyridine-6-boronic acid or ester

  • Pd(dppf)Cl2 (Palladium catalyst)

  • K2CO3 (Potassium carbonate)

  • 1,4-Dioxane/H2O mixture

  • Appropriate amine for substitution at the 4-position of the quinazoline

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

Procedure:

  • Suzuki Coupling: To a solution of 4-chloro-6-iodoquinazoline and imidazo[1,2-a]pyridine-6-boronic acid or ester in a 1,4-dioxane/H2O mixture, add Pd(dppf)Cl2 and K2CO3.

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline intermediate.

  • Amination: To a solution of the intermediate in n-butanol, add the desired amine and DIPEA.

  • Heat the reaction mixture at reflux for several hours, monitoring by TLC.

  • Cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield the final product.[14]

Protocol 2: Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[1]

Materials:

  • Cancer cell lines (e.g., HCC827, A549, HCC1937)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in the complete medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.[1]

Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis.[1][12]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthesized imidazo[1,2-a]pyridine derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][12]

Protocol 4: Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on the cell cycle progression.[1][12]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthesized imidazo[1,2-a]pyridine derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis protocol.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[1][12]

Protocol 5: c-Met Kinase Inhibition Assay (TR-FRET)

This assay measures the ability of compounds to inhibit the kinase activity of c-Met using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[15]

Materials:

  • Recombinant c-Met enzyme

  • ULight™-labeled peptide substrate

  • Europium (Eu)-labeled anti-phospho-specific antibody

  • ATP

  • Kinase buffer

  • 384-well plates

  • TR-FRET-enabled plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer with a constant percentage of DMSO.

  • Add 5 µL of the 4X inhibitor dilutions to the wells of a 384-well plate.

  • Add 5 µL of a 4X solution of the c-Met enzyme to all wells except the "no enzyme" control.

  • Add 5 µL of a 4X solution of the ULight™-labeled peptide substrate and ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add 5 µL of the Eu-labeled antibody in stop/detection buffer to all wells.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Calculate the TR-FRET ratio and the percentage of inhibition to determine the IC50 value.[15]

Visualizations

G Fragment-Based Drug Design Workflow Fragment This compound Screening Fragment Screening (e.g., NMR, X-ray Crystallography) Fragment->Screening Hit_ID Hit Identification & Validation (e.g., ITC, SPR) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) - Chemical Elaboration - Synthesis of Analogs Hit_ID->SAR Lead_Opt Lead Optimization - Improve Potency - Enhance ADME Properties SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Fragment-Based Drug Design Workflow.

G PI3K/AKT/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

G c-Met Signaling Pathway Inhibition HGF HGF cMet c-Met Receptor HGF->cMet binds RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT activates STAT STAT Pathway cMet->STAT activates Cell_Functions Cell Proliferation, Motility, Survival RAS_MAPK->Cell_Functions PI3K_AKT->Cell_Functions STAT->Cell_Functions Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->cMet

Caption: c-Met Signaling Pathway Inhibition.

G Induction of Apoptosis and Cell Cycle Arrest Inhibitor Imidazo[1,2-a]pyridine Derivative p53 p53 Activation Inhibitor->p53 Bax_Bak Bax/Bak Activation Inhibitor->Bax_Bak Bcl2 Bcl-2 Downregulation Inhibitor->Bcl2 p21 p21 Upregulation p53->p21 CDK CDK Inhibition p21->CDK Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) CDK->Cell_Cycle_Arrest Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of Apoptosis and Cell Cycle Arrest.

References

Application Notes and Protocols for the Experimental Oxidation of a Methanol Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical oxidation of a primary alcohol (methanol group) to either an aldehyde or a carboxylic acid. The selection of the appropriate oxidation protocol is critical in organic synthesis, particularly in the context of drug development where functional group tolerance and selectivity are paramount. This guide covers four widely used and reliable methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, TEMPO-Catalyzed Oxidation, and Jones Oxidation. Each method offers distinct advantages and is suited for different substrate complexities and desired outcomes.

I. Comparison of Common Oxidation Methods

The choice of an oxidizing agent depends on the desired product (aldehyde or carboxylic acid) and the presence of other functional groups in the molecule. Mild oxidizing agents are employed for the selective conversion of primary alcohols to aldehydes, while strong oxidizing agents will typically lead to the corresponding carboxylic acid.

Oxidation MethodReagentsTypical ProductKey AdvantagesKey Disadvantages
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineAldehydeMild conditions (-78 °C), high yields, excellent functional group tolerance.[1][2][3]Requires low temperatures, produces malodorous dimethyl sulfide byproduct.[4]
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin Periodinane (DMP)AldehydeMild, room temperature reaction, high yields, short reaction times, broad functional group tolerance.[5][6][7]DMP is expensive and can be explosive under certain conditions.[7]
TEMPO-Catalyzed Oxidation TEMPO (catalyst), NaOCl (co-oxidant)Aldehyde or Carboxylic AcidCatalytic, environmentally benign options (e.g., using air as the terminal oxidant), highly selective for primary alcohols.[8][9][10]Can be substrate-dependent, may require careful pH control.[11]
Jones Oxidation CrO₃, H₂SO₄, AcetoneCarboxylic AcidInexpensive and readily available reagents, high yields for robust substrates.[12][13]Uses carcinogenic Chromium(VI) reagents, harsh acidic conditions.[14]

II. Experimental Protocols

A. Swern Oxidation for the Synthesis of an Aldehyde

This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using Swern conditions.[1][3]

Materials:

  • Primary alcohol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (DCM) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: To the cooled DCM, slowly add oxalyl chloride (2.0 equivalents) dropwise, ensuring the internal temperature remains below -60 °C. Following the addition, add dimethyl sulfoxide (DMSO) (4.0 equivalents) dropwise. Stir the resulting mixture for 30 minutes at -78 °C.

  • Addition of Alcohol: Dissolve the primary alcohol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir the reaction for 1-2 hours at -78 °C.

  • Quenching: Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Work-up: Add water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by silica gel column chromatography.

B. Dess-Martin Periodinane (DMP) Oxidation for the Synthesis of an Aldehyde

This protocol provides a general method for the oxidation of a primary alcohol to an aldehyde using Dess-Martin Periodinane.[5][6][7]

Materials:

  • Primary alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a solution of the primary alcohol (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar, add Dess-Martin Periodinane (1.2 - 1.5 equivalents) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde. Further purification can be achieved by silica gel column chromatography.

C. TEMPO-Catalyzed Oxidation for the Synthesis of an Aldehyde

This protocol describes a general procedure for the selective oxidation of a primary alcohol to an aldehyde using a TEMPO/bleach system.[8][9][15]

Materials:

  • Primary alcohol

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary alcohol (1.0 equivalent) in a mixture of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate. Add a catalytic amount of TEMPO (0.01-0.05 equivalents) and potassium bromide (0.1 equivalents).

  • Oxidation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium hypochlorite (1.1 equivalents) dropwise while stirring vigorously. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is usually complete within 30-60 minutes.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel column chromatography.

D. Jones Oxidation for the Synthesis of a Carboxylic Acid

This protocol outlines a general method for the oxidation of a primary alcohol to a carboxylic acid using Jones reagent.[12][13][16] Caution: Jones reagent contains Chromium(VI), which is highly toxic and carcinogenic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • Primary alcohol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Preparation of Jones Reagent: In a beaker, carefully dissolve chromium trioxide in concentrated sulfuric acid, then slowly add water with stirring. Allow the solution to cool to room temperature.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the primary alcohol (1.0 equivalent) in acetone. Cool the flask in an ice-water bath.

  • Addition of Jones Reagent: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. A color change from orange-red to green should be observed. Continue adding the reagent until the orange-red color persists.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC.

  • Work-up: Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.

  • Isolation: Remove the acetone by rotary evaporation. Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization or silica gel column chromatography.

III. Data Presentation: Representative Yields

The following table summarizes typical yields for the oxidation of various primary alcohols using the described methods. Yields can vary depending on the specific substrate and reaction scale.

SubstrateOxidation MethodProductYield (%)Reference
Benzyl alcoholSwern OxidationBenzaldehyde>95[17]
1-OctanolSwern OxidationOctanal~85-95[1]
Cinnamyl alcoholDMP OxidationCinnamaldehyde>95[7]
GeraniolDMP OxidationGeranial~90[7]
4-Methoxybenzyl alcoholTEMPO/NaOCl4-Methoxybenzaldehyde92[12]
1-HeptanolTEMPO/NaOClHeptanal85[12]
Benzyl alcoholJones OxidationBenzoic acid>90[12]
1-OctanolJones OxidationOctanoic acid91[12]

IV. Visualizations

A. Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Select Oxidation Method Reagents Gather Reagents & Glassware Start->Reagents Setup Assemble Reaction Apparatus Reagents->Setup Addition Add Reagents Setup->Addition Stirring Stir & Monitor (TLC) Addition->Stirring Quench Quench Reaction Stirring->Quench Extraction Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purify Purify Crude Product (e.g., Chromatography) Concentration->Purify Analysis Characterize Product (NMR, IR, MS) Purify->Analysis End Pure Product Analysis->End Swern_Oxidation DMSO DMSO Activation Activation DMSO->Activation OxalylCl Oxalyl Chloride OxalylCl->Activation Chlorosulfonium Chlorosulfonium Salt Activation->Chlorosulfonium Alkoxysulfonium Alkoxysulfonium Salt Chlorosulfonium->Alkoxysulfonium + Alcohol Alcohol Primary Alcohol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base Base Triethylamine Base->Ylide TransitionState [3,2]-Sigmatropic Rearrangement Ylide->TransitionState Aldehyde Aldehyde TransitionState->Aldehyde DMS Dimethyl Sulfide TransitionState->DMS DMP_Oxidation DMP Dess-Martin Periodinane LigandExchange Ligand Exchange DMP->LigandExchange Alcohol Primary Alcohol Alcohol->LigandExchange Intermediate Periodinane Intermediate LigandExchange->Intermediate Elimination Reductive Elimination Intermediate->Elimination Acetate Acetate (Base) Acetate->Elimination Aldehyde Aldehyde Elimination->Aldehyde Byproduct Iodinane & Acetic Acid Elimination->Byproduct

References

Application Note: A Guide to the Analytical Characterization of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry.[1][2] This scaffold is a core component of several commercial drugs, including Zolpidem and Alpidem, and is extensively investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][4] The biological activity of these derivatives is highly dependent on their specific substitution patterns.[1] Therefore, accurate and comprehensive structural characterization is a critical step in their synthesis and development.

This document provides a detailed overview of the key analytical techniques and protocols used to characterize imidazo[1,2-a]pyridine derivatives, ensuring structural integrity and purity. The methodologies cover spectroscopic, chromatographic, and crystallographic techniques, offering a complete analytical workflow.

General Workflow for Characterization

A systematic approach is essential for the unambiguous characterization of newly synthesized imidazo[1,2-a]pyridine derivatives. The typical workflow involves initial purification followed by a suite of analytical techniques to confirm the structure, purity, and composition of the final compound.

G cluster_synthesis Synthesis & Purification cluster_confirmation Final Confirmation Synthesis Crude Product (from Synthesis) Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Pure_Compound Purified Compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS FTIR FT-IR Spectroscopy Pure_Compound->FTIR HPLC HPLC Analysis (Purity Check) Pure_Compound->HPLC Xray X-ray Crystallography (If single crystal) Pure_Compound->Xray Optional EA Elemental Analysis Pure_Compound->EA Confirmation Structure & Purity Confirmed NMR->Confirmation Structural Data Consistent MS->Confirmation Structural Data Consistent FTIR->Confirmation Structural Data Consistent HPLC->Confirmation Purity >95% Xray->Confirmation Unambiguous Structure EA->Confirmation Structural Data Consistent

Caption: General characterization workflow for imidazo[1,2-a]pyridine derivatives.

Spectroscopic Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of imidazo[1,2-a]pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are routinely used.

¹H NMR Quantitative Data: The chemical shifts (δ) for the core imidazo[1,2-a]pyridine protons are characteristic. The table below summarizes typical ranges for unsubstituted and simple substituted derivatives.

Proton PositionTypical Chemical Shift (δ, ppm)MultiplicityReference
H-2 (imidazole)7.21 - 7.49s[5]
H-3 (imidazole)~7.5 (variable)s[6]
H-5 (pyridine)8.24dt[5]
H-6 (pyridine)6.80td[5]
H-7 (pyridine)7.20m[5]
H-8 (pyridine)7.58d[5]

¹³C NMR Quantitative Data: The carbon signals provide information about the carbon skeleton of the molecule.

Carbon PositionTypical Chemical Shift (δ, ppm)Reference
C-2140.2 - 143.2[5]
C-3109.3 - 110.2[5]
C-5126.1 - 126.5[5]
C-6113.3[5]
C-7115.2[5]
C-8a (bridgehead)143.0 - 144.2[5]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified imidazo[1,2-a]pyridine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4][7] Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[4]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).[4][5][8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestreNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the solvent residual peak or TMS.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Quantitative Data (HRMS): HRMS provides a highly accurate mass measurement, which is compared to the calculated mass for the expected molecular formula.

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Reference
2-Methylimidazo[1,2-a]pyridineC₈H₉N₂133.0760133.0759[5]
6-Iodo-2-methylimidazo[1,2-a]pyridineC₈H₈N₂I258.9727258.9741[5]
2-(tert-Butyl)imidazo[1,2-a]pyridineC₁₁H₁₅N₂175.1230175.12 (M+H)[4]

Experimental Protocol: HRMS (ESI) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[8] A small amount of formic acid (0.1%) can be added to promote ionization in positive ion mode.

  • Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.[5][8]

  • Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Scan over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition that corresponds to the measured mass and compare it with the theoretical formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Typical FT-IR Absorption Bands:

Functional GroupWavenumber (ṽ, cm⁻¹)DescriptionReference
Aromatic C-H Stretch3000 - 3100Characteristic of the heterocyclic rings[6]
Aliphatic C-H Stretch2850 - 3000From alkyl substituents[6]
C=N Stretch1500 - 1650Imidazole and pyridine ring vibrations[6]
C=C Stretch1400 - 1600Aromatic ring vibrations[6]
C-N Stretch1200 - 1350Ring vibrations[6]

Experimental Protocol: FT-IR (ATR) Analysis

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No special preparation is needed.

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups in the molecule.[9][10]

Chromatographic Techniques

Chromatography is essential for assessing the purity of the synthesized compounds and for isolating them from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the final product. A peak area percentage of ≥95% is typically required for compounds intended for biological screening.

Example HPLC Method Parameters:

ParameterCondition 1Condition 2Reference
Column Nova-Pak C18 (150 x 3.9 mm, 5 µm)LiChrosorb RP-18 (250 x 4.0 mm, 5 µm)[11]
Mobile Phase ACN:H₂O:Formic Acid (30:65:5)ACN:Phosphate Buffer (pH 2)[11]
Flow Rate 0.5 mL/min1.0 mL/min[11]
Detection UV at 239 nm or 254 nmUV at 239 nm[11]
Injection Vol. 20 µL20 µL[11]

Experimental Protocol: Purity Analysis by RP-HPLC

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute this solution to an appropriate working concentration (e.g., 0.1 mg/mL) using the mobile phase.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector, autosampler, and a reverse-phase column (e.g., C18).

  • Method Execution:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Run the analysis using an isocratic or gradient elution method. The run time should be sufficient to elute all components (e.g., 10-20 minutes).

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the compound by dividing the peak area of the main product by the total area of all peaks and expressing the result as a percentage.

Crystallographic and Other Techniques

Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides unambiguous proof of the molecular structure, including absolute stereochemistry. It is considered the "gold standard" for structural characterization.[12][13][14]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the purified compound. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Carefully select a high-quality crystal and mount it on a goniometer head.

  • Data Collection: Use a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low, e.g., 100 K) using Mo or Cu Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve a final, validated crystallographic model.

Elemental Analysis

Elemental analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimental values are compared to the theoretical percentages calculated from the molecular formula. Agreement within ±0.4% is considered confirmation of the compound's elemental composition.[9][12]

Experimental Protocol: CHN Analysis

  • Sample Preparation: Submit a small amount (2-5 mg) of the highly purified and dried compound for analysis.

  • Instrumentation: The analysis is performed using a commercial CHN elemental analyzer, which involves the complete combustion of the sample.

  • Data Analysis: The instrument measures the amounts of CO₂, H₂O, and N₂ produced, from which the C, H, and N percentages are calculated. Compare these experimental values with the theoretical values for the proposed molecular formula.

Application in Drug Discovery: Pathway Visualization

Imidazo[1,2-a]pyridine derivatives are often designed as inhibitors of specific biological targets. For example, they have been developed as potent inhibitors of QcrB, a component of the electron transport chain in Mycobacterium tuberculosis, which is crucial for energy production (ATP synthesis).[15]

G NADH NADH + H⁺ ComplexI Complex I (NDH-2) NADH->ComplexI e⁻ Menaquinone Menaquinone Pool (MK) ComplexI->Menaquinone e⁻ ATP_Synthase ATP Synthase ComplexI->ATP_Synthase H⁺ pump Succinate Succinate ComplexII Complex II Succinate->ComplexII e⁻ ComplexII->Menaquinone e⁻ ComplexIII Complex III (QcrB subunit) Menaquinone->ComplexIII e⁻ CytochromeC Cytochrome c ComplexIII->CytochromeC e⁻ ComplexIII->ATP_Synthase H⁺ pump ComplexIV Complex IV CytochromeC->ComplexIV e⁻ Oxygen O₂ ComplexIV->Oxygen e⁻ ComplexIV->ATP_Synthase H⁺ pump Water H₂O Oxygen->Water ATP ATP ATP_Synthase->ATP Generates Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->ComplexIII Inhibits Electron Flow

Caption: Inhibition of the M. tuberculosis electron transport chain by an imidazo[1,2-a]pyridine.

References

Application Notes and Protocols for the Development of Novel Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading infectious cause of death worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has rendered many existing treatments ineffective, creating an urgent need for novel anti-tuberculosis agents with new mechanisms of action. This document provides a comprehensive overview of current strategies, key molecular targets, and detailed experimental protocols for the discovery and preclinical development of new anti-TB drugs.

Key Molecular Targets in Novel Anti-TB Drug Discovery

Several key bacterial processes are being explored as targets for new anti-TB agents. These include cell wall synthesis, DNA replication and transcription, and energy metabolism.

Cell Wall Synthesis: The DprE1/DprE2 Pathway

The mycobacterial cell wall is a unique and complex structure essential for the bacterium's survival and pathogenesis. A critical pathway in its synthesis involves the enzymes Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and DprE2, which are involved in the formation of arabinogalactan, a major cell wall component. DprE1, in particular, has emerged as a highly vulnerable target for new anti-TB drugs due to its essentiality and the absence of a human homologue.

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Oxidation) FAD -> FADH2 DPA Decaprenylphosphoryl-D-arabinofuranose (DPA) DPX->DPA DprE2 (Reduction) NADPH -> NADP+ Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan Inhibitor DprE1 Inhibitors (e.g., Benzothiazinones) Inhibitor->DPX Inhibition

Caption: The DprE1/DprE2 pathway in mycobacterial cell wall synthesis and its inhibition.

DNA Replication: DNA Gyrase

DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria.[1] This enzyme is a well-validated target for antibacterial drugs, including the fluoroquinolone class of antibiotics.[1] However, the rise of fluoroquinolone resistance necessitates the discovery of new DNA gyrase inhibitors with novel binding modes.

DNAGyrase_Inhibition cluster_gyrase DNA Gyrase Action Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA ATP -> ADP + Pi DNA_Replication_Transcription DNA Replication & Transcription Supercoiled DNA->DNA_Replication_Transcription DNA Gyrase DNA Gyrase DNA Gyrase->DNA_Replication_Transcription Blocks Process DNA_Gyrase_Inhibitors DNA Gyrase Inhibitors (e.g., Fluoroquinolones, NBTIs) DNA_Gyrase_Inhibitors->DNA Gyrase Inhibition Cell_Death Bacterial Cell Death

Caption: Mechanism of DNA gyrase inhibition leading to disruption of DNA replication.

Data Presentation: In Vitro Activity of Novel Anti-TB Agents

The following tables summarize the in vitro activity of selected novel and established anti-tuberculosis agents against various strains of M. tuberculosis and key molecular targets.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Anti-TB Agents against M. tuberculosis

CompoundTargetM. tuberculosis H37Rv MIC (µg/mL)MDR-TB MIC Range (µg/mL)XDR-TB MIC Range (µg/mL)
BedaquilineATP synthase0.015 - 0.5[2]0.03 - >4.0[3][4]0.03 - >4.0[3][4]
DelamanidMycolic acid synthesis≤0.0125[3]≤0.025 - >1.6[3]≤0.025 - >1.6[3]
PretomanidMycolic acid synthesis0.005 - 1.0[2]0.015 - 0.24Not widely reported
LinezolidProtein synthesis0.5[3]0.125 - 1.0[3]0.125 - 1.0[3]
ClofazimineUnknown/Multiple0.25[5]0.03 - 2.00.06 - 1.0
SutezolidProtein synthesis0.06 - 0.250.12 - 0.5Not widely reported
SQ109Cell wall synthesis0.16 - 0.640.16 - 1.25Not widely reported
PBTZ169DprE10.00065Not widely reportedNot widely reported
OPC-167832DprE10.0011Not widely reportedNot widely reported

Table 2: Inhibitory Activity (IC50) of Novel Compounds against Key Molecular Targets

Compound ClassTargetIC50 Range (µM)
Benzothiazinones (e.g., BTZ043)DprE10.0023[2]
Pyrrole-BenzothiazinonesDprE11.61 - 7.34[6]
PyrazolopyridonesDprE1~0.01
Novel Bacterial Topoisomerase Inhibitors (NBTIs)DNA Gyrase<0.005 - 3.94[7]
SpiropyrimidinetrionesDNA Gyrase2.0[8]
Naphthoquinones (e.g., Diospyrin)DNA Gyrase15[9]
Modified BioisosteresDNA Gyrase ATPase0.42 - 3.59[10]

Table 3: Intracellular Activity of Anti-TB Drugs in Macrophage Models

CompoundIntracellular MIC90 (µM)
Rifampin0.02 - 0.06[11][12]
Isoniazid<1.0[11][12]
Moxifloxacin<1.0[11][12]
Linezolid<2.5[11][12]
Levofloxacin<2.5[11][12]
Ethambutol<20[11][12]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of novel anti-tuberculosis agents are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of a test compound against M. tuberculosis using the broth microdilution method.

Materials:

  • M. tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol

  • Sterile 96-well U-bottom microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • Sterile saline with 0.05% Tween 80

  • Glass beads

  • 0.5 McFarland standard

  • Plate sealer

  • Inverted mirror or microplate reader

Procedure:

  • Inoculum Preparation:

    • Aseptically transfer several colonies of M. tuberculosis from a fresh solid culture into a sterile tube containing sterile saline with 0.05% Tween 80 and glass beads.

    • Vortex for 1-2 minutes to create a homogenous suspension.

    • Allow the suspension to settle for 30-60 minutes.

    • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.

    • Dilute the standardized inoculum 1:100 in Middlebrook 7H9 broth to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Drug Dilution:

    • Prepare serial two-fold dilutions of the test compound in Middlebrook 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free growth control well and a sterile control well.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well, except for the sterile control well.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7-21 days.

  • Reading Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth, as observed using an inverted mirror.

MIC_Workflow start Start prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with M. tuberculosis Suspension prep_inoculum->inoculate dilute_drug Prepare Serial Dilutions of Test Compound in 96-well Plate dilute_drug->inoculate incubate Incubate Plate (37°C, 7-21 days) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Protocol 2: In Vitro DprE1 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the IC50 of a compound against the DprE1 enzyme.

Materials:

  • Purified recombinant DprE1 enzyme

  • DprE1 assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10% glycerol)

  • FAD (flavin adenine dinucleotide)

  • DPR (decaprenylphosphoryl-β-D-ribose) substrate

  • Resazurin

  • Diaphorase

  • Test compound stock solution (in DMSO)

  • Black 96-well microtiter plates

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the test compound at various concentrations. Include a no-inhibitor control (DMSO).

    • Add DprE1 enzyme, FAD, and diaphorase to each well.

    • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate Reaction:

    • Add the DPR substrate to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately add resazurin to each well.

    • Measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) over time at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percent inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[2]

Protocol 3: DNA Gyrase Supercoiling Assay

This protocol is used to assess the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Materials:

  • Purified M. tuberculosis DNA gyrase

  • Relaxed pBR322 DNA substrate

  • DNA gyrase assay buffer (containing ATP)

  • Test compound stock solution (in DMSO)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DNA gyrase assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

    • Add DNA gyrase to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer (containing SDS and EDTA).

    • Analyze the DNA products by agarose gel electrophoresis.

  • Data Analysis:

    • Visualize the DNA bands under UV light after staining.

    • Quantify the amount of supercoiled DNA in each lane.

    • Calculate the percent inhibition of supercoiling activity and determine the IC50 value.[13]

Protocol 4: Intracellular Activity in a Macrophage Infection Model

This protocol evaluates the ability of a compound to kill M. tuberculosis residing within macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1 or RAW 264.7)

  • M. tuberculosis strain (e.g., H37Rv)

  • Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compound

  • Lysis buffer (e.g., 0.1% Triton X-100)

  • Middlebrook 7H11 agar plates

Procedure:

  • Macrophage Culture and Infection:

    • Seed macrophages in a 24-well plate and allow them to adhere.

    • Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI) for a few hours.

    • Wash the cells to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh medium containing the test compound at various concentrations to the infected cells.

    • Include an untreated control and a positive control drug (e.g., rifampin).

  • Incubation:

    • Incubate the plates for 3-4 days at 37°C in a 5% CO2 incubator.

  • Determination of Intracellular Bacterial Load:

    • Lyse the macrophages to release intracellular bacteria.

    • Prepare serial dilutions of the cell lysate and plate on Middlebrook 7H11 agar.

    • Incubate the plates for 3-4 weeks and count the colony-forming units (CFU).

  • Data Analysis:

    • Calculate the reduction in CFU in treated wells compared to the untreated control to determine the intracellular activity of the compound.

Intracellular_Assay_Workflow start Start seed_infect Seed Macrophages and Infect with M. tuberculosis start->seed_infect treat Treat Infected Macrophages with Test Compound seed_infect->treat incubate Incubate Plates (3-4 days) treat->incubate lyse Lyse Macrophages to Release Intracellular Bacteria incubate->lyse plate_count Plate Lysate and Count Colony Forming Units (CFU) lyse->plate_count end End plate_count->end

Caption: Workflow for assessing the intracellular activity of anti-TB compounds.

Protocol 5: In Vivo Efficacy in a Murine Tuberculosis Model

This protocol provides a framework for evaluating the in vivo efficacy of a novel anti-TB agent in a mouse model of chronic TB infection.[14]

Materials:

  • BALB/c or C57BL/6 mice

  • M. tuberculosis strain (e.g., H37Rv or Erdman)

  • Aerosol infection chamber

  • Test compound formulation

  • Standard anti-TB drugs (e.g., isoniazid, rifampin) for positive control

  • Tissue homogenizer

  • Middlebrook 7H11 agar plates

Procedure:

  • Infection:

    • Infect mice with a low-dose aerosol of M. tuberculosis to establish a chronic lung infection.

  • Treatment:

    • After a set period to allow the infection to establish (e.g., 4 weeks), begin treatment with the test compound, vehicle control, or positive control drugs.

    • Administer the drugs daily or as per the desired regimen (e.g., oral gavage).

  • Assessment of Bacterial Burden:

    • At various time points during and after treatment, euthanize groups of mice.

    • Aseptically remove the lungs and spleens.

    • Homogenize the tissues and plate serial dilutions on Middlebrook 7H11 agar to determine the CFU count.

  • Data Analysis:

    • Compare the log10 CFU in the lungs and spleens of treated mice to the untreated control group to determine the bactericidal and sterilizing activity of the test compound.[14][15]

Innovative Therapeutic Strategies

Beyond direct-acting antimicrobials, several innovative strategies are being pursued to combat TB.

  • Host-Directed Therapies (HDTs): These strategies aim to modulate the host immune response to enhance bacterial clearance and reduce tissue damage.[16][17] Targets for HDTs include pathways involved in autophagy, inflammation, and cellular metabolism.[16]

  • Nanoparticle-Based Drug Delivery: Encapsulating anti-TB drugs in nanoparticles can improve their pharmacokinetic properties, enable targeted delivery to infected macrophages, and potentially overcome drug resistance mechanisms.

  • Antimicrobial Peptides: These naturally occurring or synthetic peptides exhibit broad-spectrum antimicrobial activity and represent a novel class of potential anti-TB agents.

HDT_Pathway cluster_macrophage Infected Macrophage Mtb M. tuberculosis Autophagy Autophagy Inflammation Inflammation Metabolism Cellular Metabolism Clearance Enhanced Bacterial Clearance Autophagy->Clearance Damage Reduced Tissue Damage Inflammation->Damage Metabolism->Clearance HDT Host-Directed Therapies HDT->Autophagy Modulates HDT->Inflammation Modulates HDT->Metabolism Modulates

Caption: Host-directed therapies modulate host pathways to combat tuberculosis.

Conclusion

The development of novel anti-tuberculosis agents is a multi-faceted process that requires a deep understanding of M. tuberculosis biology and robust preclinical evaluation methods. The protocols and data presented in this document provide a framework for researchers to advance new compounds through the drug discovery pipeline. By focusing on novel molecular targets and embracing innovative therapeutic strategies, the scientific community can work towards the development of more effective and shorter treatment regimens for all forms of tuberculosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield in the Synthesis of 6-Bromoimidazo[1,2-a]pyridine (Step 1)

  • Question: My yield for the initial cyclization to form 6-bromoimidazo[1,2-a]pyridine is significantly lower than the reported 72.4%. What are the potential causes and solutions?

  • Answer: Low yields in this step often stem from incomplete reaction, side product formation, or issues with the starting materials. Consider the following troubleshooting steps:

    • Purity of 2-Amino-5-bromopyridine: Ensure the starting material is pure. Impurities can interfere with the reaction. Recrystallization or column chromatography of the starting material may be necessary.

    • Reaction Temperature: The reaction is typically run between 25°C and 50°C.[1] Lower temperatures may lead to an incomplete reaction, while higher temperatures can promote side product formation. Optimize the temperature within this range.

    • Reaction Time: The reaction time can vary from 2 to 24 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup.

    • pH Control: The reaction is sensitive to pH. The use of a base like sodium bicarbonate is crucial for neutralizing the hydrobromic acid formed during the reaction, which can otherwise protonate the starting materials and inhibit the reaction.

    • Quality of Chloroacetaldehyde Solution: Use a fresh, high-quality 40% aqueous solution of chloroacetaldehyde. Degradation of this reagent can lead to lower yields.

Issue 2: Low Yield in the Synthesis of Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate (Step 2)

  • Question: I am attempting to synthesize the ethyl ester precursor and obtaining a low yield. How can I improve this?

  • Answer: The reaction between 2-amino-5-bromopyridine and ethyl bromopyruvate can be optimized. A similar reaction to produce ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate reports a yield of 65%.[2] Here are some factors to consider:

    • Base Selection: Sodium bicarbonate (NaHCO₃) is a commonly used base in this reaction to neutralize the generated acid.[2] Other non-nucleophilic bases such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃) could be trialed to optimize the reaction.

    • Solvent: Ethanol is a common solvent for this reaction.[2] However, other polar aprotic solvents like acetonitrile or dimethylformamide (DMF) could be explored to improve solubility and reaction rates.

    • Temperature: The reaction is typically run at reflux.[2] Ensure the reflux temperature is maintained consistently.

    • Purity of Reagents: Use purified 2-amino-5-bromopyridine and freshly distilled ethyl bromopyruvate to avoid side reactions.

Issue 3: Low Yield or Incomplete Reduction of the Ester to the Alcohol (Step 3)

  • Question: The final reduction step using Lithium Aluminum Hydride (LiAlH₄) is giving a low yield of the desired this compound. What can I do to improve the outcome?

  • Answer: The reduction of heterocyclic esters with LiAlH₄ can be challenging. Here are key parameters to optimize:

    • Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (e.g., THF, diethyl ether).

    • Temperature Control: The addition of LiAlH₄ should be done at a low temperature (e.g., -78°C or 0°C) to control the exothermic reaction and prevent side product formation. After the addition, the reaction may need to be slowly warmed to room temperature or gently refluxed to ensure completion.

    • Stoichiometry of LiAlH₄: While theoretically 0.5 equivalents of LiAlH₄ are needed to reduce an ester, it is common to use a slight excess (1.1-1.5 equivalents) to ensure complete conversion. However, a large excess can lead to the formation of complex aluminum salts and make the workup difficult.

    • Work-up Procedure: A proper work-up is critical for isolating the product. A common method is the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure helps to precipitate the aluminum salts as a granular solid that can be easily filtered off.

    • Alternative Reducing Agents: If LiAlH₄ consistently gives low yields, consider alternative reducing agents. For example, Diisobutylaluminium hydride (DIBAL-H) can sometimes offer better selectivity and milder reaction conditions.

Issue 4: Difficulty in Purifying the Final Product

  • Question: I am having trouble purifying this compound. What purification techniques are recommended?

  • Answer: The final product is a polar heterocyclic alcohol, which can present purification challenges.

    • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. The polarity of the eluent system will need to be optimized based on TLC analysis.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Acid-Base Extraction: The basic nitrogen atoms in the imidazopyridine ring allow for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH) to deprotonate the product, which can then be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

  • What is a typical overall yield for the synthesis of this compound?

    • While a specific overall yield is not reported in the literature, based on the individual step yields of approximately 72% for the core formation and a potential 50-60% for the reduction, a reasonable target overall yield would be in the range of 35-45%. Optimization of each step is crucial to maximize this.

  • Are there any known side products to be aware of during the synthesis?

    • In the first step, incomplete cyclization or the formation of regioisomers are potential side products. During the LiAlH₄ reduction, over-reduction or side reactions involving the bromo substituent are possible, although less likely under controlled conditions. Incomplete reduction can also leave unreacted ester as a major impurity.

  • Is the synthesis of this compound scalable?

    • The synthesis should be scalable. However, for the LiAlH₄ reduction step, careful consideration of heat management is crucial on a larger scale due to the highly exothermic nature of the reaction.

Data Presentation

Table 1: Reported Yields for Key Synthetic Steps

StepReactantsProductReported Yield (%)Reference
1. Synthesis of Imidazo[1,2-a]pyridine Core2-Amino-5-bromopyridine, Chloroacetaldehyde6-Bromoimidazo[1,2-a]pyridine72.4[1]
2. Synthesis of a Related Ester Precursor5-Bromo-2,3-diaminopyridine, Ethyl bromopyruvateEthyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate65[2]
3. Reduction of a Related Ester (Isomer)Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate, LiAlH₄(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol52

Experimental Protocols

Protocol 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

This protocol is adapted from a patented procedure.[1]

  • To a reaction flask, add 2-amino-5-bromopyridine (1 equivalent).

  • Add a suitable solvent such as water or ethanol.

  • Add a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents).

  • Add a base such as sodium bicarbonate (1.2 equivalents).

  • Stir the reaction mixture at a temperature between 25-50°C for 2-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/n-hexane mixture to yield 6-bromoimidazo[1,2-a]pyridine.

Protocol 2: Synthesis of Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate

This protocol is based on the synthesis of a similar compound.[2]

  • In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1 equivalent) in ethanol.

  • Add sodium bicarbonate (1.1 equivalents).

  • Add ethyl bromopyruvate (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound

This is a general protocol for the LiAlH₄ reduction of a heterocyclic ester.

  • Under an inert atmosphere (N₂ or Ar), add a solution of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) to a cooled (0°C) suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0°C.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL per x g of LiAlH₄), followed by 15% aqueous NaOH (x mL per x g of LiAlH₄), and finally water (3x mL per x g of LiAlH₄).

  • Stir the resulting mixture vigorously for 30 minutes at room temperature.

  • Filter the granular precipitate of aluminum salts through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Esterification cluster_step3 Step 3: Reduction A 2-Amino-5-bromopyridine C 6-Bromoimidazo[1,2-a]pyridine A->C B Chloroacetaldehyde B->C E Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate C->E D Ethyl Bromopyruvate D->E G This compound E->G F LiAlH4 F->G

Caption: Overall synthetic workflow for this compound.

troubleshooting_workflow cluster_step Identify Problematic Step cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 cluster_solutions3 Solutions for Step 3 (Reduction) start Low Yield Observed step1 Step 1: Core Synthesis start->step1 step2 Step 2: Esterification start->step2 step3 Step 3: Reduction start->step3 sol1a Check Purity of 2-Amino-5-bromopyridine step1->sol1a sol1b Optimize Temperature (25-50°C) step1->sol1b sol1c Monitor Reaction Time (TLC) step1->sol1c sol1d Ensure Proper pH (Base Addition) step1->sol1d sol2a Optimize Base (NaHCO3, K2CO3) step2->sol2a sol2b Optimize Solvent (EtOH, ACN, DMF) step2->sol2b sol2c Ensure Reflux Temperature step2->sol2c sol3a Ensure Anhydrous Conditions step3->sol3a sol3b Control Temperature (Low Temp Addition) step3->sol3b sol3c Optimize LiAlH4 Stoichiometry step3->sol3c sol3d Proper Work-up (Fieser) step3->sol3d

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromoimidazo[1,2-a]pyridines.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 6-bromoimidazo[1,2-a]pyridines, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is low, or the reaction is not going to completion. What are the possible causes and how can I improve it?

A1: Low yields or incomplete reactions are common issues that can often be resolved by optimizing the reaction conditions. Here are several factors to consider:

  • Incomplete initial alkylation: The first step of the reaction, the SN2 reaction between 2-amino-5-bromopyridine and the α-halocarbonyl reagent, may be slow or incomplete.

    • Solution: Consider using a more reactive α-halocarbonyl (e.g., α-bromocarbonyl instead of α-chlorocarbonyl). Increasing the reaction temperature or switching to a more polar aprotic solvent like DMF or acetonitrile can also enhance the rate of this step.

  • Insufficient base: The base is crucial for neutralizing the hydrogen halide formed during the initial alkylation and for promoting the subsequent cyclization.

    • Solution: Ensure at least a stoichiometric amount of a suitable base is used. Common bases for this reaction include sodium bicarbonate, potassium carbonate, or triethylamine. For weakly nucleophilic aminopyridines, a stronger base might be necessary.

  • Suboptimal reaction temperature: The optimal temperature can vary depending on the specific reactants.

    • Solution: If the reaction is slow, gradually increase the temperature. However, be aware that excessively high temperatures can lead to the formation of side products and decomposition. Monitoring the reaction by TLC or LC-MS at different temperatures can help identify the optimal range.

  • Moisture in the reaction: Water can hydrolyze the α-halocarbonyl reagent and can also affect the solubility of reactants and intermediates.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of side products. What are the most common side products in this synthesis?

A2: The formation of side products is a frequent challenge. Below is a table summarizing potential side products and factors that may promote their formation.

Side ProductPotential CauseSuggested Mitigation
Unreacted 2-amino-5-bromopyridine Incomplete reaction, insufficient α-halocarbonyl reagent.Increase reaction time or temperature; use a slight excess of the α-halocarbonyl reagent.
Dimer of 2-amino-5-bromopyridine Can occur under certain conditions, particularly with oxidative pathways or photochemical decomposition.Protect the reaction from light; ensure an inert atmosphere to minimize oxidation.
Over-alkylated product (quaternary salt) The product, 6-bromoimidazo[1,2-a]pyridine, can be further alkylated by the α-halocarbonyl reagent.Use a stoichiometric amount or only a slight excess of the α-halocarbonyl reagent. Monitor the reaction closely and stop it once the starting material is consumed.
Regioisomers While the reaction to form imidazo[1,2-a]pyridines is generally regioselective, the formation of other isomers is possible under certain conditions, especially with asymmetrically substituted α-halocarbonyls.Careful control of reaction conditions (temperature, solvent, and base) can often favor the desired isomer.
Hydrolyzed α-halocarbonyl Presence of water in the reaction mixture.Use anhydrous solvents and reagents.

Q3: How can I effectively purify my crude 6-bromoimidazo[1,2-a]pyridine?

A3: Purification is critical to obtaining a high-purity product. The choice of method depends on the nature of the impurities.

  • Column Chromatography: This is the most common and effective method for separating the desired product from starting materials and side products.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. The polarity of the eluent should be optimized based on TLC analysis of the crude mixture.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step.

    • Solvent System: A mixed solvent system, such as ethyl acetate/hexane, is often used to achieve good separation. The ideal solvent system should dissolve the compound when hot but result in low solubility at room temperature or below, allowing for the crystallization of the pure product.

  • Acid-Base Extraction: Since imidazo[1,2-a]pyridines are basic, an acid-base extraction can be used to separate them from non-basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the product is extracted back into an organic solvent.

Experimental Protocols

Synthesis of 6-bromoimidazo[1,2-a]pyridine

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 2-amino-5-bromopyridine

  • Chloroacetaldehyde (50% aqueous solution) or Bromoacetaldehyde diethyl acetal

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Ethanol or Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in ethanol or acetonitrile, add the α-halocarbonyl reagent (1.1-1.2 eq).

  • Add the base (1.5-2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (or a temperature determined by optimization) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient, followed by recrystallization if necessary.

Visualizations

Reaction_Pathway 2-amino-5-bromopyridine 2-amino-5-bromopyridine Intermediate Intermediate 2-amino-5-bromopyridine->Intermediate SN2 reaction alpha-halocarbonyl alpha-halocarbonyl alpha-halocarbonyl->Intermediate 6-bromoimidazo[1,2-a]pyridine 6-bromoimidazo[1,2-a]pyridine Intermediate->6-bromoimidazo[1,2-a]pyridine Cyclization (-H2O)

Caption: General reaction pathway for the synthesis of 6-bromoimidazo[1,2-a]pyridine.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Start 2-amino-5-bromopyridine + alpha-halocarbonyl Product 6-bromoimidazo[1,2-a]pyridine Start->Product Dimer Dimerization of 2-amino-5-bromopyridine Start->Dimer Oxidative/Photochemical conditions Overalkylation Further alkylation of product Product->Overalkylation Excess alkylating agent Hydrolysis Hydrolysis of alpha-halocarbonyl alpha-halocarbonyl_node->Hydrolysis Presence of water

Caption: Potential side reactions in the synthesis of 6-bromoimidazo[1,2-a]pyridine.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Purity & Stoichiometry of Starting Materials Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent, Base) Check_Reagents->Optimize_Conditions Analyze_Crude Analyze Crude Mixture (TLC, LC-MS, NMR) Optimize_Conditions->Analyze_Crude Identify_Side_Products Identify Side Products Analyze_Crude->Identify_Side_Products Purification Select Appropriate Purification Method Identify_Side_Products->Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Purification of Polar Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar imidazo[1,2-a]pyridine derivatives.

Troubleshooting Guides

Problem 1: Compound Streaks on Normal Phase Silica Gel TLC and Columns

Symptoms:

  • Your compound appears as a long streak rather than a compact spot on the TLC plate, even with highly polar solvent systems (e.g., 10-20% Methanol in Dichloromethane).[1]

  • During column chromatography, the compound elutes over a large number of fractions with poor separation from impurities.[1]

Possible Causes:

  • Strong interaction with silica: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and streaking.

  • Poor solubility in the mobile phase: The compound may not be fully dissolved in the eluent as it moves through the column, causing it to streak.

  • On-column degradation: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[2]

Solutions:

  • Mobile Phase Modification:

    • Addition of a basic modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your mobile phase. Common choices include:

      • 0.5-2% triethylamine (Et3N) in your ethyl acetate/hexane or DCM/methanol mobile phase.

      • A stock solution of 10% ammonium hydroxide in methanol can be used, with 1-10% of this stock solution added to dichloromethane.[2]

    • Using an alcohol as the polar component: Switching from methanol to ethanol or isopropanol can sometimes improve peak shape.

  • Stationary Phase Modification:

    • Deactivated Silica Gel: Use silica gel that has been deactivated to reduce its acidity.[2]

    • Alumina Chromatography: For strongly basic compounds, activated alumina can be a better alternative to silica gel.[1] Both neutral and basic alumina are available.

    • Reverse Phase Chromatography: This is often the best solution for highly polar compounds.[1] See the detailed protocol below.

  • Dry Loading: If your compound has poor solubility in the column's mobile phase, dry loading is recommended.[3] This involves pre-adsorbing your compound onto a small amount of silica gel before loading it onto the column.[3]

Problem 2: Poor Solubility of the Imidazo[1,2-a]pyridine Derivative

Symptoms:

  • Difficulty dissolving the crude product for purification.

  • Low recovery from purification due to precipitation on the column or during fraction collection.

  • Inability to prepare solutions of sufficient concentration for biological assays.[4]

Solutions:

  • Salt Formation: Converting the basic imidazo[1,2-a]pyridine into a salt can significantly improve its aqueous solubility.[4] Common acids used for salt formation include hydrochloric acid, sulfuric acid, and methanesulfonic acid.[4]

  • Advanced Formulation Strategies:

    • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble molecule, increasing its apparent solubility in aqueous solutions.[4]

    • Amorphous Solid Dispersions: Creating an amorphous solid dispersion can improve the dissolution rate and solubility.

    • Lipid-Based Formulations: For in vivo studies, formulating the compound in a lipid-based delivery system can enhance bioavailability.[4]

  • Chemical Modification: In the lead optimization phase, introducing polar functional groups such as sulfonamides, sulfonyl groups, or additional nitrogen atoms can improve solubility.[4][5]

Frequently Asked Questions (FAQs)

Q1: My polar imidazo[1,2-a]pyridine derivative is not moving from the baseline on a normal phase TLC plate, even with 100% ethyl acetate. What should I do?

A1: You need to use a more polar mobile phase. Try a gradient of methanol in dichloromethane (e.g., 2%, 5%, 10% MeOH in DCM). If streaking occurs, add a small amount of triethylamine or ammonium hydroxide to the mobile phase.[1][2] If the compound is still immobile or streaks badly, consider using reverse phase chromatography.

Q2: I am trying to purify my compound using reverse phase HPLC, but the peak shape is poor. What can I do?

A2: Poor peak shape in reverse phase HPLC for basic compounds can be due to interactions with residual silanols on the C18 stationary phase. Adding a modifier to the mobile phase can help.

  • Acidic Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and acetonitrile/methanol mobile phases. This will protonate the basic nitrogens on your compound and the residual silanols, leading to better peak shape.

  • Buffer System: Using a buffer system (e.g., ammonium acetate or ammonium formate) can also improve peak shape by maintaining a constant pH.

Q3: What are some common impurities I might encounter in the synthesis of imidazo[1,2-a]pyridines?

A3: The impurities will depend on the synthetic route used. However, some common impurities include:

  • Unreacted 2-aminopyridine starting material.

  • Unreacted ketone or α-haloketone.

  • Byproducts from side reactions, such as self-condensation of the ketone.

  • Residual metal catalysts if a metal-catalyzed reaction was used.[6]

  • Positional isomers if substituted 2-aminopyridines are used.

Q4: Is Supercritical Fluid Chromatography (SFC) a viable option for purifying polar imidazo[1,2-a]pyridine derivatives?

A4: Yes, SFC is an excellent technique for purifying polar compounds and is often faster and uses less organic solvent than preparative HPLC.[7][8][9] SFC uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[8][10] It is particularly well-suited for separating chiral compounds.[8][10]

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Modified Mobile Phase
  • TLC Analysis: Develop a suitable solvent system on a TLC plate. For a polar imidazo[1,2-a]pyridine, start with 5% methanol in dichloromethane. If the spot is streaking, add 1% triethylamine to the mobile phase. Adjust the methanol concentration to achieve an Rf value of 0.2-0.3 for your desired compound.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (without the added base initially to avoid deactivating the entire column).

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase. If solubility is low, use a stronger solvent like pure DCM or a small amount of methanol, and then add it to the column. For very poorly soluble compounds, use the dry loading method.[3]

  • Elution: Run the column with your optimized mobile phase containing the basic modifier. Collect fractions and monitor them by TLC.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed with the solvent.

Protocol 2: Preparative Reverse Phase HPLC
  • Sample Preparation: Dissolve the crude or partially purified compound in a suitable solvent, such as methanol, DMSO, or a mixture of water and acetonitrile. Filter the sample through a 0.45 µm filter before injection.

  • Column: Use a C18 preparative column.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile or Methanol + 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be 10% B to 90% B over 20-30 minutes.

  • Detection: Use a UV detector set to a wavelength where your compound has strong absorbance (e.g., 254 nm or a wavelength determined from a UV-Vis spectrum).

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Post-Purification: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized to obtain the purified compound as a TFA salt.

Protocol 3: Recrystallization of a Hydrochloride Salt
  • Salt Formation: Dissolve the freebase of your imidazo[1,2-a]pyridine derivative in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol, or isopropanol).

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise while stirring. Monitor for precipitation.

  • Crystallization: If a precipitate forms, cool the mixture in an ice bath to maximize crystal formation. If no precipitate forms, you may need to slowly add a less polar anti-solvent (e.g., diethyl ether or hexane) until turbidity is observed, then cool.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (the solvent from which it was recrystallized or the anti-solvent) to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure hydrochloride salt.

Quantitative Data Summary

The following table provides illustrative data on how salt formation can improve the aqueous solubility of an imidazo[1,2-a]pyridine derivative.[4]

Compound FormSolubility in Water (mg/mL) at 25°C
Free Base< 0.01
Hydrochloride Salt5.2
Mesylate Salt15.8
Sulfate Salt8.5
Tosylate Salt2.1

Visualizations

Purification_Workflow cluster_start Start: Crude Product cluster_troubleshooting Initial Assessment cluster_purification Purification Methods cluster_end End: Pure Product Crude Crude Imidazo[1,2-a]pyridine Solubility_Check Good Solubility? Crude->Solubility_Check TLC_Check Clean TLC? Solubility_Check->TLC_Check Yes Recrystallization Recrystallization/ Salt Formation Solubility_Check->Recrystallization No Flash_Column Normal Phase Flash Chromatography TLC_Check->Flash_Column Yes Rev_Phase Reverse Phase HPLC TLC_Check->Rev_Phase No (Streaking) SFC Supercritical Fluid Chromatography TLC_Check->SFC Alternative Pure Pure Compound Flash_Column->Pure Rev_Phase->Pure Recrystallization->Pure Normal_Phase_Troubleshooting Start Compound Streaks on Normal Phase Silica Cause1 Strong Silica Interaction Start->Cause1 Cause2 Poor Solubility Start->Cause2 Cause3 On-Column Degradation Start->Cause3 Solution1 Add Basic Modifier (e.g., Et3N, NH4OH) Cause1->Solution1 Solution2 Use Alternative Stationary Phase (Alumina, Reverse Phase) Cause1->Solution2 Solution3 Dry Load Sample Cause2->Solution3 Cause3->Solution2 Solution4 Use Deactivated Silica Cause3->Solution4

References

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[1,2-a]pyridines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during synthesis.

Troubleshooting Guide

Low yields and unexpected side products are common hurdles in the synthesis of imidazo[1,2-a]pyridines. The following table outlines frequent issues, their probable causes, and recommended solutions based on published literature.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Inefficient catalyst or catalyst deactivation.Screen different catalysts. For example, in copper-catalyzed reactions, CuBr has been shown to be highly effective.[1] For certain substrates, iodine can be a cost-effective and efficient catalyst.[2] Consider using reusable catalysts like copper silicate for a more sustainable process.[3]
Suboptimal reaction temperature.Optimize the reaction temperature. For the copper-catalyzed synthesis from aminopyridines and nitroolefins, 80°C was found to be the ideal temperature.[1] For catalyst- and solvent-free reactions of α-haloketones with 2-aminopyridines, increasing the temperature from room temperature to 60°C significantly improves the yield.[4]
Inappropriate solvent.Perform a solvent screen. DMF has been identified as the best solvent for certain copper-catalyzed reactions.[1] For greener chemistry, consider using water as a solvent, which has been shown to be effective in ultrasound-assisted syntheses.[5]
Poor reactivity of starting materials.Electron-donating groups on the acetophenone and electron-withdrawing groups on the 2-aminopyridine can sometimes lead to better yields.[6] For electron-deficient 2-aminopyridines, a method using a dimethylketal tosylate with a Sc(OTf)₃ catalyst may be more effective.[7]
Formation of Side Products Competing side reactions.The order of reagent addition can be critical in multicomponent reactions to avoid the formation of undesired intermediates.
Decomposition of starting materials or products.Use milder reaction conditions. For instance, microwave-assisted or ultrasound-assisted synthesis can often reduce reaction times and temperatures, minimizing decomposition.[5][8] Some isocyanide-based multicomponent reactions are sensitive to acid and higher temperatures, leading to decomposition and lower yields.[9]
Long Reaction Times Slow reaction kinetics.Employ microwave irradiation or ultrasound to accelerate the reaction. Microwave-assisted synthesis can significantly reduce reaction times, in some cases to just a few minutes.[8]
Low catalyst loading or activity.Optimize the catalyst loading. For iodine-catalyzed reactions, 5 mol% was found to be optimal, with no significant improvement at higher concentrations.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of imidazo[1,2-a]pyridines?

A1: The most prevalent starting materials are 2-aminopyridines, which can be reacted with a variety of partners, including α-haloketones, aldehydes, ketones, and nitroolefins.[10][11]

Q2: Can imidazo[1,2-a]pyridines be synthesized without a metal catalyst?

A2: Yes, several catalyst-free methods have been developed. One common approach involves the reaction of 2-aminopyridines with α-haloketones, which can proceed efficiently at elevated temperatures without a catalyst or solvent.[4][11]

Q3: Are there environmentally friendly or "green" methods for synthesizing imidazo[1,2-a]pyridines?

A3: Absolutely. The use of water as a solvent, especially in conjunction with ultrasound irradiation, is a recognized green chemistry approach.[5] Additionally, catalyst- and solvent-free reactions, as well as the use of reusable catalysts like copper silicate, contribute to more sustainable synthetic routes.[3][4]

Q4: How can I improve the yield when working with electron-deficient 2-aminopyridines?

A4: Electron-deficient 2-aminopyridines can be challenging substrates. A specialized method has been developed for these cases, which involves reacting the 2-aminopyridine with a dimethylketal tosylate in the presence of a catalytic amount of scandium(III) triflate (Sc(OTf)₃) at elevated temperatures.[7]

Q5: What is the general mechanism for the reaction between a 2-aminopyridine and an α-haloketone?

A5: The reaction typically proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the α-carbon of the α-haloketone, displacing the halide. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, which after dehydration, leads to the aromatic imidazo[1,2-a]pyridine ring system.[10]

Experimental Protocols & Data

Copper-Catalyzed One-Pot Synthesis from Aminopyridines and Nitroolefins

This protocol describes a copper-catalyzed one-pot procedure for the synthesis of imidazo[1,2-a]pyridines using air as the oxidant.[1]

Reaction Scheme:

2-Aminopyridine + Nitroolefin --(CuBr, DMF, 80°C, Air)--> Imidazo[1,2-a]pyridine

Experimental Procedure:

  • To a reaction tube, add 2-aminopyridine (0.5 mmol), nitroolefin (0.6 mmol), CuBr (10 mol %), and DMF (2.0 mL).

  • Stir the reaction mixture at 80°C under an air atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Optimization of Reaction Conditions:

EntryCatalyst (10 mol%)SolventTemperature (°C)Yield (%)
1CuBrDMF8090
2CuClDMF8085
3CuIDMF8082
4Cu(OAc)₂DMF8065
5CuBrDMSO8080
6CuBrToluene8050
7CuBrDMF6070
8CuBrDMF10088

Data sourced from Yan et al., J. Org. Chem., 2012, 77, 2024-2028.[1]

Catalyst- and Solvent-Free Synthesis from 2-Aminopyridine and α-Bromoacetophenone

This method provides a simple and efficient synthesis of 2-phenylimidazo[1,2-a]pyridine without the need for a catalyst or solvent.[4]

Reaction Scheme:

2-Aminopyridine + α-Bromoacetophenone --(60°C, neat)--> 2-Phenylimidazo[1,2-a]pyridine

Experimental Procedure:

  • In a round-bottom flask, mix 2-aminopyridine (1 mmol) and α-bromoacetophenone (1 mmol).

  • Heat the mixture at 60°C with stirring for 20 minutes. The solid mixture will turn into a liquid and then solidify again.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Recrystallize the solid product from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyridine.

Effect of Temperature and Solvents on Yield:

EntrySolventTemperature (°C)TimeYield (%)
1Neat6020 min91
2NeatRoom Temp24 h65
3Toluene602 h45
4CH₂Cl₂602 h60
5CH₃CN602 h75
6C₂H₅OH602 h80
7H₂O602 h70

Data adapted from a study on catalyst- and solvent-free synthesis.[4]

Visualizations

Experimental Workflow for Imidazo[1,2-a]pyridine Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Starting Materials (e.g., 2-Aminopyridine, Ketone/Aldehyde) add_catalyst Add Catalyst (e.g., CuBr, I2) start->add_catalyst add_solvent Add Solvent (e.g., DMF, H2O) add_catalyst->add_solvent heat Heat to Optimal Temperature (e.g., 60-100°C) add_solvent->heat monitor Monitor Reaction (via TLC) heat->monitor quench Quench Reaction & Extraction monitor->quench dry Dry Organic Layer quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Imidazo[1,2-a]pyridine purify->product G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminopyridine 2-Aminopyridine intermediate1 N-Alkylated Pyridinium Salt aminopyridine->intermediate1 Nucleophilic Attack haloketone α-Haloketone haloketone->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Condensation product Imidazo[1,2-a]pyridine intermediate2->product Dehydration

References

Technical Support Center: Preventing De-bromination in Subsequent Reaction Steps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice on a common challenge in multi-step organic synthesis: the unwanted cleavage of carbon-bromine bonds (de-bromination) during subsequent reaction steps. This side reaction can lead to significantly reduced yields of the desired product and introduce impurities that are often difficult to separate.

This resource offers detailed troubleshooting guides in a question-and-answer format, experimental protocols optimized to minimize de-bromination, and a comprehensive FAQ section to address the most common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is de-bromination and why does it occur?

A1: De-bromination, also known as hydrodehalogenation, is an undesired side reaction where a bromine atom on an aromatic or heterocyclic ring is replaced by a hydrogen atom. This typically occurs during palladium-catalyzed cross-coupling reactions. The primary cause is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2][3] This reactive intermediate can then transfer a hydride to the bromo-substituted substrate, leading to the cleavage of the C-Br bond.

Q2: What are the main factors that promote de-bromination?

A2: Several factors can increase the likelihood of de-bromination:

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of the de-bromination side reaction, sometimes more than the desired coupling reaction.[1][2][3]

  • Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), and strong inorganic bases like sodium hydroxide (NaOH), are known to promote the formation of Pd-H species, thus increasing the risk of de-bromination.[1][2][3]

  • Catalyst and Ligand System: The nature of the palladium catalyst and the phosphine ligands used plays a crucial role. Less stable catalysts or ligands that do not sufficiently protect the palladium center can lead to a higher propensity for side reactions.[1][2]

  • Presence of Hydride Sources: Protic solvents (e.g., alcohols), residual water, or other impurities in the reaction mixture can act as sources of hydride, contributing to the formation of Pd-H species.[1][2]

Q3: How can I detect and quantify the amount of de-brominated byproduct?

A3: Several analytical techniques can be used to identify and quantify the de-brominated impurity:

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of the byproduct, which will likely have a different Rf value than the starting material and the desired product.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the starting material, desired product, and the de-brominated impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass identification, confirming the presence of the impurity by its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the impurity by observing characteristic signals of the unsubstituted ring and the disappearance of signals associated with the bromo-substituted ring. Integration of the peaks can be used for quantification.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides a systematic approach to resolving them.

Issue 1: Significant de-bromination observed in a Suzuki-Miyaura coupling reaction.

You observe a significant amount (>5%) of the de-brominated byproduct after performing a Suzuki-Miyaura coupling with an aryl bromide.

start Significant De-bromination Observed step1 Evaluate the Base (e.g., NaOtBu, NaOH) start->step1 step2 Switch to a Weaker Inorganic Base (e.g., K3PO4, K2CO3, Cs2CO3) step1->step2 Strong base used? step3 Assess Reaction Temperature (e.g., >100 °C) step2->step3 step4 Lower Reaction Temperature (e.g., 60-80 °C) step3->step4 High temperature? step5 Analyze Catalyst/Ligand System step4->step5 step6 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) step5->step6 Suboptimal ligand? step7 Check for Hydride Sources step6->step7 step8 Use Anhydrous, Degassed Solvents step7->step8 Protic impurities possible? end De-bromination Minimized step8->end

Caption: A step-by-step workflow for troubleshooting de-bromination in Suzuki-Miyaura coupling.

BaseTemperature (°C)Aryl BromideArylboronic AcidCatalyst SystemSolventYield of Coupled Product (%)Yield of De-brominated Product (%)
Na2CO3804-BromotoluenePhenylboronic acidPd(PPh3)4Toluene/H2O95<2
K3PO4804-BromotoluenePhenylboronic acidPd(PPh3)4Toluene/H2O92<3
NaOH804-BromotoluenePhenylboronic acidPd(PPh3)4Toluene/H2O7515
NaOtBu804-BromotoluenePhenylboronic acidPd(PPh3)4Toluene6030
Na2CO31004-BromotoluenePhenylboronic acidPd(PPh3)4Toluene/H2O888

Note: This data is illustrative and actual results may vary depending on the specific substrates and reaction conditions.

Issue 2: De-bromination as a major side product in a Heck coupling reaction.

During the Heck coupling of an aryl bromide with an alkene, you isolate a significant amount of the de-brominated arene.

start De-bromination in Heck Reaction step1 Review Base and Solvent start->step1 step2 Use Weaker Base (e.g., NaOAc, Et3N) Use Aprotic Solvent (e.g., Toluene, Dioxane) step1->step2 step3 Examine Catalyst and Ligand step2->step3 step4 Use a More Stable Catalyst (e.g., Pd(OAc)2 with a bulky phosphine ligand) step3->step4 step5 Optimize Reaction Temperature step4->step5 step6 Conduct Reaction at Lowest Effective Temperature step5->step6 end De-bromination Minimized step6->end

Caption: Troubleshooting workflow for de-bromination in Heck coupling.

Issue 3: Low yield and de-bromination in Sonogashira coupling of a bromo-substituted heterocycle.

Attempting a Sonogashira coupling with a bromo-substituted pyridine or thiophene results in a low yield of the desired product and a significant amount of the de-brominated heterocycle.

start De-bromination in Sonogashira Coupling step1 Check for Catalyst Poisoning (Pyridine N-coordination) start->step1 step2 Use Bulky Ligands (e.g., XPhos, SPhos) Increase Catalyst Loading step1->step2 step3 Evaluate Base and Temperature step2->step3 step4 Use Milder Base (e.g., Cs2CO3, K3PO4) Lower Reaction Temperature step3->step4 step5 Consider Protecting Groups step4->step5 step6 Protect Heterocycle Nitrogen (e.g., with Boc group) step5->step6 end De-bromination Minimized step6->end

Caption: Troubleshooting workflow for de-bromination in Sonogashira coupling of heteroaryl bromides.

Experimental Protocols

Here are detailed experimental protocols for key cross-coupling reactions, optimized to minimize de-bromination.

Protocol 1: Suzuki-Miyaura Coupling with Minimized De-bromination

This protocol is for the coupling of an aryl bromide with an arylboronic acid using conditions that suppress de-bromination.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd2(dba)3 (0.01 mmol, 1 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K3PO4) (2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

  • Schlenk flask or sealed reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, and K3PO4.

  • In a separate vial, dissolve Pd2(dba)3 and SPhos in 1 mL of anhydrous, degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (0.5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Stille Coupling of an Aryl Bromide

This protocol describes a Stille coupling reaction designed to be efficient and minimize side reactions.

Materials:

  • Aryl bromide (1.0 mmol)

  • Organotin reagent (e.g., tributyl(phenyl)stannane) (1.1 mmol)

  • Pd(PPh3)4 (0.03 mmol, 3 mol%)

  • Anhydrous and degassed toluene (5 mL)

  • Schlenk flask or sealed reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide and Pd(PPh3)4.

  • Add anhydrous and degassed toluene (5 mL) via syringe.

  • Add the organotin reagent dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 90 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of KF and stir for 30 minutes.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Use of Protecting Groups to Prevent De-bromination

In some cases, particularly with electron-rich or heteroaromatic systems, the bromo-substituted ring itself is highly susceptible to de-bromination. In such scenarios, temporarily introducing a protecting group can be an effective strategy to stabilize the C-Br bond during a subsequent reaction.

tert-Butoxycarbonyl (Boc) Group for Protecting Nitrogen-Containing Heterocycles

For bromo-substituted indoles, pyrroles, or other nitrogen-containing heterocycles, the NH group can contribute to the electron-rich nature of the ring, making it more prone to de-bromination. Protecting the nitrogen with an electron-withdrawing group like Boc can mitigate this issue.[4]

Protection Step:

  • Reagents: Di-tert-butyl dicarbonate (Boc)2O, 4-(dimethylamino)pyridine (DMAP)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure: To a solution of the bromo-substituted heterocycle in the chosen solvent, add DMAP (catalytic amount) followed by (Boc)2O. Stir at room temperature until the reaction is complete (monitored by TLC).

Subsequent Reaction:

  • Perform the desired reaction (e.g., cross-coupling) on another part of the molecule. The Boc-protected bromo-heterocycle is generally more stable and less prone to de-bromination under these conditions.

Deprotection Step:

  • Reagents: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., DCM or dioxane).

  • Procedure: Treat the Boc-protected compound with the acidic solution at room temperature. The reaction is typically fast, and the deprotected compound can be isolated after a basic workup.

tert-Butyldimethylsilyl (TBDMS) Group for Protecting Hydroxyl Groups

While primarily used to protect alcohols, a strategically placed hydroxyl group can be silylated to sterically hinder the C-Br bond or alter the electronic properties of the ring, thus preventing de-bromination.

Protection Step:

  • Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole

  • Solvent: Dimethylformamide (DMF)

  • Procedure: To a solution of the bromo-substituted compound containing a hydroxyl group in DMF, add imidazole followed by TBDMSCl. Stir at room temperature until the reaction is complete.

Subsequent Reaction:

  • Carry out the intended transformation. The bulky TBDMS group can provide steric shielding, which may prevent the approach of the palladium-hydride species to the C-Br bond.

Deprotection Step:

  • Reagents: Tetra-n-butylammonium fluoride (TBAF)

  • Solvent: Tetrahydrofuran (THF)

  • Procedure: Treat the TBDMS-protected compound with a solution of TBAF in THF at room temperature. The deprotection is usually rapid and clean.

By understanding the causes of de-bromination and implementing the appropriate preventative measures, researchers can significantly improve the efficiency and reliability of their synthetic routes. This guide provides a starting point for troubleshooting and optimizing reactions involving bromo-substituted intermediates. For further assistance, please consult the cited literature or contact our technical support team.

References

Imidazo[1,2-a]pyridine Cyclization Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine cyclization reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in imidazo[1,2-a]pyridine synthesis are a frequent issue and can stem from several factors. Key areas to investigate include the choice of catalyst, solvent, reaction temperature, and the nature of the substrates.

  • Catalyst Choice: The catalyst plays a crucial role. For instance, in copper-catalyzed reactions, CuBr has been shown to be highly effective.[1] In other protocols, molecular iodine is an environmentally benign and efficient catalyst.[2][3] If you are experiencing low yields, consider screening different catalysts, including various copper salts (CuI, CuSO4·5H2O) or iodine-based systems.[4][5]

  • Solvent Effects: The reaction solvent can significantly impact the outcome. Dimethylformamide (DMF) is often a good choice for copper-catalyzed reactions.[1] However, for greener methodologies, water has been successfully used, sometimes in combination with techniques like ultrasonication.[2] Screening a range of solvents with varying polarities is advisable.

  • Reaction Temperature: Temperature is a critical parameter. While some reactions proceed well at room temperature, others require heating.[3][6] For example, an optimal temperature of 80°C was identified for a specific copper-catalyzed synthesis.[1] It is important to methodically optimize the temperature for your specific reaction.

  • Substrate Reactivity: The electronic properties of your starting materials can influence the yield. Electron-donating groups on the substrates tend to result in better yields compared to electron-withdrawing groups.[2] Steric hindrance can also negatively affect the reaction efficiency.[1]

Q2: I am observing significant side product formation in my reaction. What are the likely impurities and how can I minimize them?

A2: Side product formation is a common challenge. The nature of the side products often depends on the specific reaction pathway. In many syntheses, incomplete cyclization or side reactions of the starting materials are the primary culprits. Minimizing these often involves a careful re-optimization of the reaction conditions. Strategies to consider include:

  • Adjusting Stoichiometry: Ensure the molar ratios of your reactants are optimal.

  • Modifying Reaction Time: Both insufficient and excessive reaction times can lead to the formation of byproducts. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Purification Techniques: If side products are unavoidable, purification by flash chromatography is a standard method to isolate the desired product.[4]

Q3: My cyclization reaction is not proceeding at all. What initial troubleshooting steps should I take?

A3: A complete lack of reaction can be frustrating. A systematic approach to troubleshooting is essential.

  • Verify Starting Materials: Confirm the identity and purity of your starting materials using appropriate analytical techniques such as NMR and mass spectrometry.

  • Check Reagent Viability: Ensure that your catalyst and any reagents, especially bases or additives, have not degraded.

  • Review Reaction Setup: Double-check all experimental parameters, including temperature, stirring, and atmosphere (e.g., inert atmosphere if required).

  • Consult Literature: Compare your protocol with established methods for similar substrates.[7][8][9] Small variations in procedure can have a significant impact.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in imidazo[1,2-a]pyridine cyclization reactions.

G cluster_0 Problem Identification cluster_1 Initial Checks & Optimization cluster_2 Advanced Troubleshooting cluster_3 Analysis & Resolution Start Reaction Issue (Low Yield, Byproducts, No Reaction) LowYield Low Yield Start->LowYield Byproducts Byproduct Formation Start->Byproducts NoReaction No Reaction Start->NoReaction CheckConditions Review Reaction Conditions (Temp, Time, Solvent) LowYield->CheckConditions Byproducts->CheckConditions CheckReagents Verify Starting Materials & Reagents NoReaction->CheckReagents CheckReagents->CheckConditions Reagents OK OptimizeCatalyst Screen Catalysts (e.g., Cu(I) salts, Iodine) CheckConditions->OptimizeCatalyst OptimizeSolvent Screen Solvents (e.g., DMF, Water, Toluene) OptimizeCatalyst->OptimizeSolvent OptimizeTemp Optimize Temperature OptimizeSolvent->OptimizeTemp AnalyzeResults Analyze Results (TLC, LC-MS, NMR) OptimizeTemp->AnalyzeResults MechanisticStudy Investigate Reaction Mechanism (e.g., via in-situ monitoring) SubstrateModification Modify Substrate (e.g., protecting groups, electronic effects) MechanisticStudy->SubstrateModification AlternativeRoute Consider Alternative Synthetic Route SubstrateModification->AlternativeRoute AlternativeRoute->Start AnalyzeResults->MechanisticStudy Issue Persists Purification Purify Product (e.g., Column Chromatography) AnalyzeResults->Purification Success Successful Synthesis AnalyzeResults->Success Issue Resolved Purification->Success

Caption: A troubleshooting workflow for imidazo[1,2-a]pyridine cyclization.

Data on Reaction Condition Optimization

The following tables summarize quantitative data from literature on the optimization of reaction conditions for the synthesis of imidazo[1,2-a]pyridines.

Table 1: Optimization of a Copper-Catalyzed Synthesis

EntryCatalystSolventTemperature (°C)Yield (%)
1CuBrDMF8090
2CuIDMF8085
3CuClDMF8078
4CuBrDMSO8082
5CuBrToluene8065
6CuBrDMF6075
7CuBrDMF10088

Data adapted from a study on Cu(I)-catalyzed synthesis.[1]

Table 2: Screening of Conditions for a Three-Component Reaction

EntryCatalystSolventConditionsTime (h)Yield (%)
1NoneNeatUltrasonic20
2NoneWaterUltrasonic20
3I2 (20 mol%)WaterUltrasonic0.592
4KBr (20 mol%)WaterUltrasonic2Trace
5NH4ClMethanolConventional882
6NH4ClMethanolMicrowave0.589

Data compiled from studies on iodine-catalyzed and multicomponent reactions.[2][4]

Key Experimental Protocols

Protocol 1: General Procedure for Ultrasonic-Assisted, Iodine-Catalyzed Synthesis

This protocol describes a green and efficient method for the synthesis of 2-phenylimidazo[1,2-a]pyridin-3-yl derivatives.[2]

  • A mixture of an acetophenone derivative (1.0 mmol) and a catalytic amount of iodine (20 mol %) in distilled water (4.0 mL) is irradiated using an ultrasound bath at room temperature for 30 minutes.

  • To this mixture, a 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) are added.

  • The resulting mixture is again irradiated with ultrasound at room temperature for an additional 30 minutes.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solid product is collected by filtration, washed with water, and dried to afford the pure product.

Protocol 2: General Procedure for a One-Pot Groebke–Blackburn–Bienaymé Reaction

This protocol details a one-pot synthesis of imidazo[1,2-a]pyridines followed by a click reaction.[4]

  • To a vial containing 2-azidobenzaldehyde (1.0 equiv.), 2-aminopyridine (1.2 equiv.), and NH4Cl (0.20 equiv.) in methanol (3.0 mL), tert-butyl isocyanide (1.2 equiv.) is added.

  • The reaction mixture is subjected to microwave irradiation at 60 °C for 30 minutes.

  • After cooling to room temperature, an alkyne (1.2 equiv.), sodium ascorbate (0.20 equiv.), and CuSO4·5H2O (0.05 equiv.) are added sequentially.

  • The vial is closed, and the reaction mixture is stirred at room temperature and monitored by TLC.

  • Once the starting material has been consumed, the reaction mixture is diluted with water (5.0 mL) and extracted with ethyl acetate (2 x 10 mL).

  • The combined organic layers are washed with water (2 x 10 mL) and brine (2 x 10 mL), then dried over anhydrous Na2SO4, and concentrated under vacuum.

  • The crude product is purified by flash chromatography.

Plausible Reaction Mechanism

The following diagram illustrates a plausible mechanistic pathway for the molecular iodine-catalyzed synthesis of imidazo[1,2-a]pyridin-3-yl derivatives.

G cluster_0 Step 1: Phenylglyoxal Formation cluster_1 Step 2: Knoevenagel-type Reaction cluster_2 Step 3: Cyclization Cascade Acetophenone Acetophenone + I2 Phenylglyoxal In-situ Phenylglyoxal Generation Acetophenone->Phenylglyoxal Dehydration Intermediate5 Intermediate 5' Phenylglyoxal->Intermediate5 Dimedone Dimedone (enolic form) Dimedone->Intermediate5 Intermediate6 Intermediate 6' Intermediate5->Intermediate6 + 2-Aminopyridine Aminopyridine 2-Aminopyridine Aminopyridine->Intermediate6 FinalProduct Imidazo[1,2-a]pyridine Product Intermediate6->FinalProduct Intramolecular Cyclization & Dehydration

Caption: A plausible mechanism for iodine-catalyzed synthesis.

References

stability issues of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

While specific stability data for this compound is not extensively published, the imidazo[1,2-a]pyridine core is a well-recognized "privileged structure" in medicinal chemistry due to its metabolic stability and wide range of biological activities.[1][2] Generally, compounds with this scaffold are developed for their potential as therapeutic agents, suggesting a degree of stability is expected under physiological conditions. However, the specific substituents, such as the bromo and methanol groups, will influence its overall stability profile.

Q2: What potential degradation pathways should I be aware of for this compound?

Potential degradation pathways for this compound in solution could include:

  • Oxidation: The methanol group could be susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. The electron-rich imidazo[1,2-a]pyridine ring system may also be prone to oxidation.

  • Hydrolysis: While less common for this ring system, hydrolysis is a potential degradation route under strong acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic and heterocyclic compounds. It is advisable to protect solutions from light.

Q3: In which solvents should I dissolve this compound for optimal stability?

For initial studies, it is recommended to use common organic solvents such as DMSO or ethanol. For biological assays, subsequent dilution into aqueous buffer systems is typical. It is crucial to assess the stability of the compound in the final aqueous medium, as pH and buffer components can influence degradation rates.

Q4: How does this compound and related compounds typically exert their biological effects?

Derivatives of the imidazo[1,2-a]pyridine scaffold are frequently investigated as inhibitors of protein kinases, particularly within cancer-related signaling pathways.[3][4][5][6] A common mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[4][6] By blocking the activity of kinases in this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Loss of compound activity in biological assays over time. Degradation of the compound in the assay medium.1. Prepare fresh stock solutions for each experiment.2. Perform a time-course experiment to assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, CO2).3. Analyze the sample by HPLC at different time points to quantify the remaining parent compound.
Appearance of unknown peaks in HPLC chromatograms of stored solutions. Formation of degradation products.1. Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products.2. Use a stability-indicating HPLC method to separate the parent compound from all potential degradants.[7][8]3. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Inconsistent experimental results between batches of the compound. Variation in compound purity or degradation upon storage.1. Verify the purity of each new batch of the compound by HPLC and/or LC-MS before use.2. Implement standardized procedures for solution preparation and storage to ensure consistency.
Precipitation of the compound in aqueous buffers. Poor aqueous solubility.1. Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, ensuring it does not exceed a concentration that affects the biological system.2. Evaluate the solubility of the compound at different pH values if it has ionizable groups.

Experimental Protocols

Protocol 1: General Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in a given solution.

Objective: To quantify the concentration of the parent compound over time under specific storage conditions.

Materials:

  • This compound

  • HPLC-grade solvent for stock solution (e.g., DMSO, Methanol)

  • Test solution (e.g., phosphate-buffered saline (PBS), cell culture medium)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reversed-phase column)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Preparation of Test Solutions: Dilute the stock solution into the test solution to the final desired concentration (e.g., 10 µM in PBS).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to determine the initial concentration of the compound.

  • Incubation: Store the test solution under the desired conditions (e.g., room temperature, 37°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it into the HPLC system.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration.

Table 1: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV-Vis scan (e.g., 254 nm)
Injection Volume 10 µL
Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.[9]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products.

Procedure:

  • Prepare Solutions: Prepare solutions of this compound in appropriate solvents.

  • Apply Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the degradation products.

Visualizations

Below are diagrams illustrating a common signaling pathway targeted by imidazo[1,2-a]pyridine derivatives and a general workflow for assessing compound stability.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

G Start Start: Prepare Compound Solution T0 T=0 Analysis (HPLC) Start->T0 Incubate Incubate under Test Conditions Start->Incubate Timepoint Withdraw Aliquot at Time 't' Incubate->Timepoint Analysis HPLC Analysis Timepoint->Analysis Data Calculate % Remaining Parent Compound Analysis->Data End End: Stability Profile Data->End

Caption: Experimental Workflow for Stability Assessment.

References

Technical Support Center: Scale-Up Synthesis of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of imidazo[1,2-a]pyridine compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis and scale-up of this important class of heterocyclic compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the common factors affecting the yield in imidazo[1,2-a]pyridine synthesis?

A1: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors, often related to reaction conditions and starting materials. Here are some key areas to investigate:

  • Reaction Conditions: Many synthetic protocols for imidazo[1,2-a]pyridines are sensitive to temperature, reaction time, and the choice of catalyst and solvent.[1][2][3] For instance, some methods require refluxing conditions, while others proceed at room temperature.[2][4] It is crucial to strictly adhere to the optimized conditions reported in the literature.

  • Catalyst Activity: If you are employing a metal-catalyzed reaction (e.g., using copper or iron catalysts), ensure the catalyst is active and used in the correct loading.[1] Catalyst deactivation or poisoning by impurities in the starting materials or solvent can significantly reduce the yield.

  • Purity of Starting Materials: The purity of the 2-aminopyridine and the carbonyl compound or alkyne is critical. Impurities can lead to side reactions and the formation of byproducts, consuming the starting materials and lowering the yield of the desired product.

  • Atmosphere: Some reactions, particularly those involving oxidative coupling, may require an air or oxygen atmosphere to proceed efficiently.[1] Conversely, other reactions may be sensitive to air and moisture and require an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

A2: Byproduct formation is a common challenge, especially in one-pot and multicomponent reactions.[5][6] Improving selectivity often involves fine-tuning the reaction parameters:

  • Choice of Catalyst: The catalyst can play a crucial role in directing the reaction towards the desired product. For example, iodine has been used as a cost-effective and benign catalyst to promote the synthesis of imidazo[1,2-a]pyridines with good yields.[2][3]

  • Solvent Effects: The polarity and nature of the solvent can influence the reaction pathway and selectivity. Experimenting with different solvents can sometimes suppress the formation of unwanted byproducts. Some protocols have shown success using green solvents like water.[1]

  • Order of Reagent Addition: In multicomponent reactions, the order in which the reactants are added can be critical. A stepwise addition, allowing for the formation of a key intermediate before adding the next component, can sometimes improve selectivity.

  • Stoichiometry: Carefully controlling the stoichiometry of the reactants is essential. An excess of one reactant may lead to the formation of side products.

Q3: The purification of my final product is difficult due to the presence of closely related impurities. What strategies can I employ for effective purification?

A3: Purification challenges often arise from the formation of isomers or byproducts with similar physical properties to the desired compound. Here are some strategies to consider:

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for purification on a larger scale. Experiment with different solvent systems to find one that provides good solubility for the product at high temperatures and poor solubility at low temperatures, while leaving impurities dissolved.

  • Chromatography: While column chromatography can be challenging to scale up, it may be necessary for removing persistent impurities. Consider using automated flash chromatography systems for more efficient separation.

  • Salt Formation: If your imidazo[1,2-a]pyridine derivative has a basic nitrogen, you can form a salt with an appropriate acid. The salt may have different solubility properties, allowing for purification by precipitation or crystallization. The free base can then be regenerated.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing imidazo[1,2-a]pyridines on a larger scale?

A1: Several synthetic strategies have been successfully applied to the synthesis of imidazo[1,2-a]pyridines, with some demonstrating good scalability.[7] Key approaches include:

  • Condensation of 2-aminopyridines with α-haloketones: This is a classical and widely used method.[4][8]

  • Multicomponent Reactions (MCRs): These reactions, which involve the combination of three or more starting materials in a single step, are highly efficient and atom-economical, making them attractive for scale-up.[3][5][6]

  • Oxidative Coupling Reactions: These methods often utilize a catalyst (e.g., copper or iron) and an oxidant (like air) to form the imidazo[1,2-a]pyridine core from 2-aminopyridines and ketones or alkynes.[1]

  • Catalyst-Free Syntheses: To avoid issues with metal contamination and catalyst cost, several catalyst-free methods have been developed, often relying on thermal conditions or the use of green solvents.[4]

Q2: Are there specific safety precautions I should take when working with the reagents for imidazo[1,2-a]pyridine synthesis?

A2: Yes, safety should always be a priority. Some common reagents used in these syntheses have specific hazards:

  • α-Haloketones: These are often lachrymatory and corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Many organic solvents are flammable and can be toxic. Always consult the Safety Data Sheet (SDS) for the specific solvents you are using and handle them accordingly.

  • Catalysts: Some metal catalysts can be toxic or pyrophoric. Follow the handling instructions provided by the supplier.

Q3: My imidazo[1,2-a]pyridine compound has poor aqueous solubility. How can I improve this for biological testing?

A3: Poor solubility is a common issue with heterocyclic compounds. Here are some approaches to address this:

  • Salt Formation: As mentioned earlier, forming a pharmaceutically acceptable salt can significantly improve aqueous solubility.

  • Prodrug Strategies: A prodrug approach involves chemically modifying the compound to be more water-soluble. This modification is designed to be cleaved in vivo to release the active drug.

  • Formulation: Utilizing formulation techniques such as co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) can enhance the solubility of the compound for in vitro and in vivo studies. For more detailed strategies, you can refer to resources on improving the solubility of imidazo[1,2-a]pyridine compounds.[9]

Experimental Protocols & Data

Table 1: Comparison of Selected Synthetic Protocols for Imidazo[1,2-a]pyridines
Reaction Type Starting Materials Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Aerobic Oxidative Synthesis2-Aminopyridines, AcetophenonesCuITolueneRefluxNot specifiedHigh to excellent[1]
Catalyst-Free Cascade2-Aminopyridine, 1-Bromo-2-phenylacetyleneNoneNot specifiedNot specifiedNot specifiedup to 86[1]
One-Pot Three-ComponentAldehydes, 2-Aminopyridines, Terminal AlkynesCuI-NaHSO₄·SiO₂TolueneRefluxNot specifiedHigh to excellent[1]
Iodine-Catalyzed Three-ComponentAryl Aldehyde, 2-Aminopyridine, tert-Butyl IsocyanideIodineNot specifiedRoom TempShortGood[2]
Cu(II)-Ascorbate-Catalyzed A³-Coupling2-Aminopyridine, Benzaldehyde, PhenylacetyleneCuSO₄, Sodium AscorbateAqueous Micellar Media50687[10]
Detailed Methodologies

General Procedure for Copper-Catalyzed Aerobic Oxidative Synthesis: [1]

  • To a reaction vessel, add 2-aminopyridine (1 mmol), acetophenone (1.2 mmol), and CuI (10 mol%).

  • Add the specified solvent (e.g., toluene).

  • Stir the reaction mixture at the specified temperature (e.g., reflux) under an air atmosphere for the required time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow for Imidazo[1,2-a]pyridine Synthesis

G General Workflow for Imidazo[1,2-a]pyridine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthesis Route reagents Prepare Starting Materials & Reagents start->reagents setup Set up Reaction Apparatus reagents->setup reaction Perform Synthesis Reaction (Heating, Stirring) setup->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction & Aqueous Work-up monitoring->workup Complete extraction Extract Product workup->extraction purification Purify Crude Product (Chromatography, Recrystallization) extraction->purification analysis Characterize Final Product (NMR, MS, etc.) purification->analysis finish Pure Imidazo[1,2-a]pyridine analysis->finish

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine compounds.

Troubleshooting Logic for Low Reaction Yield

G Troubleshooting Low Yield in Imidazo[1,2-a]pyridine Synthesis cluster_investigation Investigation cluster_solutions Potential Solutions start Low Reaction Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Analyze Purity of Starting Materials & Solvents start->check_reagents check_catalyst Evaluate Catalyst Activity & Loading start->check_catalyst optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions Incorrect purify_reagents Purify/Re-source Starting Materials check_reagents->purify_reagents Impure new_catalyst Use Fresh/Different Catalyst check_catalyst->new_catalyst Inactive optimize_conditions->start Re-run Reaction purify_reagents->start Re-run Reaction new_catalyst->start Re-run Reaction

Caption: A logical flowchart for troubleshooting low yields in synthesis.

References

Validation & Comparative

Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Data of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative NMR Data of 2-Phenylimidazo[1,2-a]pyridine and Analogues

The following tables summarize the ¹H and ¹³C NMR chemical shift data for 2-phenylimidazo[1,2-a]pyridine and a selection of its substituted derivatives. This comparative data highlights the influence of various substituents on the electronic environment of the heterocyclic core.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundH-3H-5H-6H-7H-8Phenyl ProtonsOther Protons
2-Phenylimidazo[1,2-a]pyridine7.86 (s)8.12 (d, J=6.8 Hz)6.78 (t, J=6.7 Hz)7.18 (m)7.64 (d, J=9.1 Hz)7.33 (t, 1H), 7.45 (m, 2H), 7.96 (t, 2H)-
2-(4-Methylphenyl)imidazo[1,2-a]pyridine7.82 (s)8.11 (d, J=6.7 Hz)6.78 (t, J=6.7 Hz)7.17 (t, J=7.9 Hz)7.65 (d, J=9.1 Hz)7.25 (d, J=8.2 Hz, 2H), 7.86 (d, J=8.1 Hz, 2H)2.39 (s, 3H, CH₃)
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine7.84 (s)8.12 (d, J=6.8 Hz)6.80 (t, J=6.7 Hz)7.20 (m)7.63 (d, J=9.1 Hz)7.41 (m, 2H), 7.89 (m, 2H)-
2-(4-Bromophenyl)imidazo[1,2-a]pyridine7.81 (s)8.11 (d, J=6.8 Hz)6.80 (t, J=6.7 Hz)7.20 (m)7.63 (d, J=9.1 Hz)7.56 (m, 2H), 7.84 (m, 2H)-

Data sourced from a study on the one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines.[1]

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of a Representative Imidazo[1,2-a]pyridine Derivative

CompoundC-2C-3C-5C-6C-7C-8C-8aPhenyl Carbons
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde158.4148.1142.1132.4129.7129.6128.7127.8, 120.4, 117.5, 116.0

Note: The data provided is for a 3-formyl derivative, which will influence the chemical shifts, particularly of C-3. General ranges for aromatic carbons in similar structures are between 114-152 ppm.[2][3]

Experimental Protocols

A generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra for imidazo[1,2-a]pyridine derivatives is outlined below. This protocol is based on standard laboratory practices.[4]

1. Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

  • The solution is transferred to a standard 5 mm NMR tube.

  • A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to provide a reference signal at 0.00 ppm.

2. NMR Spectrometer Setup:

  • The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • The prepared NMR tube is placed in the spectrometer's probe.

  • The instrument is tuned and the magnetic field is shimmed to ensure homogeneity and optimal resolution.

3. Data Acquisition:

  • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters to be set include the number of scans, the relaxation delay, and the spectral width.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

4. Data Processing:

  • The acquired free induction decay (FID) signal is Fourier transformed to generate the frequency-domain NMR spectrum.

  • The spectrum is then phased and the baseline is corrected.

  • The chemical shifts of the signals are referenced to the internal standard (TMS).

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons corresponding to each signal.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a given chemical compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing and Analysis A Weigh Compound B Dissolve in Deuterated Solvent with TMS A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim Instrument D->E F Acquire ¹H and ¹³C NMR Data E->F G Fourier Transform (FID to Spectrum) F->G H Phase and Baseline Correction G->H I Reference Chemical Shifts to TMS H->I J Integrate and Analyze Spectra I->J

Caption: A flowchart illustrating the key stages of an NMR experiment.

References

Mass Spectrometry Analysis: A Comparative Guide for (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the expected mass spectrometric behavior of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol, a molecule of interest in pharmaceutical and chemical research. The information presented herein is intended for researchers, scientists, and drug development professionals, offering predictive insights into its fragmentation patterns and a comparison with structurally related compounds. The guide also includes a standardized experimental protocol for electrospray ionization (ESI) mass spectrometry.

The imidazo[1,2-a]pyridine scaffold is a crucial heterocyclic system in medicinal chemistry, known for a wide range of biological activities.[1] Understanding the mass spectrometric behavior of its derivatives is essential for their identification and structural elucidation in various experimental settings.

Predicted Mass Spectrometric Profile of this compound

The mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak and a predictable fragmentation pattern. A key feature will be the isotopic signature of the bromine atom. Natural bromine consists of two isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[2][3] This results in two peaks of almost equal intensity for the molecular ion (M and M+2) and any fragment containing the bromine atom.

Table 1: Predicted m/z Values for Key Ions of this compound and Comparative Compounds

CompoundMolecular FormulaPredicted [M+H]+ (m/z)Key Fragment Ions (Predicted, m/z)
This compoundC8H7BrN2O227/229197/199 : Loss of CH2O (formaldehyde) from the methanol group. 182/184 : Subsequent loss of a hydrogen cyanide (HCN) molecule. 118 : Loss of the bromine atom from the m/z 197 fragment.
Imidazo[1,2-a]pyridin-2-yl)methanol (Comparative Compound 1)C8H8N2O149119 : Loss of CH2O (formaldehyde). 92 : Subsequent loss of HCN.
6-Bromoimidazo[1,2-a]pyridine (Comparative Compound 2)C7H5BrN2197/199118 : Loss of the bromine atom. 91 : Subsequent loss of HCN.

Predicted Fragmentation Pathway

The fragmentation of protonated imidazo[1,2-a]pyridine derivatives in tandem mass spectrometry (MS/MS) often involves characteristic losses from the substituent groups and cleavage of the heterocyclic rings.[4][5] For this compound, the primary fragmentation is anticipated to be the neutral loss of formaldehyde (CH2O) from the hydroxymethyl group, followed by further fragmentation of the imidazo[1,2-a]pyridine core.

Fragmentation_Pathway M [M+H]+ (m/z 227/229) F1 Fragment 1 (m/z 197/199) M->F1 - CH2O F2 Fragment 2 (m/z 182/184) F1->F2 - HCN F3 Fragment 3 (m/z 118) F1->F3 - Br

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol for ESI-MS Analysis

The following is a general protocol for the analysis of small organic molecules like this compound using electrospray ionization mass spectrometry (ESI-MS).

1. Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.[6]

  • Prepare a dilute solution for analysis by taking a small aliquot (e.g., 10 µL) of the stock solution and diluting it to 1 mL with the analysis solvent (e.g., methanol or acetonitrile with 0.1% formic acid). The final concentration should be in the range of 1-10 µg/mL.[6]

  • If the sample contains inorganic salts, ensure they are removed as they are not compatible with ESI.[6]

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Mass Spectrometry Analysis:

  • Ionization Mode: Positive ion mode is typically used for imidazo[1,2-a]pyridine derivatives due to the presence of basic nitrogen atoms that are readily protonated.[7]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements and determination of elemental composition.[8]

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • MS Scan: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]+.

  • MS/MS Scan: Perform tandem mass spectrometry (MS/MS) on the selected precursor ion ([M+H]+) to obtain fragmentation data for structural elucidation. Collision-induced dissociation (CID) is a common method for fragmentation.[7]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Dissolve Dissolve Sample (1 mg/mL) Dilute Dilute for Analysis (1-10 µg/mL) Dissolve->Dilute Filter Filter Sample Dilute->Filter Infuse Infuse Sample into MS Filter->Infuse MS1 Acquire Full Scan MS Infuse->MS1 Select Select Precursor Ion MS1->Select MS2 Acquire MS/MS Spectrum Select->MS2

Caption: General experimental workflow for ESI-MS analysis.

Conclusion

The mass spectrometric analysis of this compound is expected to yield informative data for its structural confirmation. The characteristic bromine isotope pattern provides a clear marker for its presence. The predicted fragmentation pathway, initiated by the loss of formaldehyde, offers a basis for interpreting tandem mass spectra. By comparing its expected mass spectrum with those of non-brominated and simpler brominated analogs, researchers can gain a deeper understanding of the contributions of different structural motifs to the overall mass spectrometric behavior. The provided experimental protocol serves as a starting point for developing a robust analytical method for this and related compounds.

References

A Comparative Guide to the Biological Activities of Substituted Imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of substituted imidazo[1,2-a]pyridine analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is presented to facilitate objective comparison and is supported by experimental data and detailed protocols.

Comparative Biological Activity Data

The biological activity of substituted imidazo[1,2-a]pyridine analogs is highly dependent on the nature and position of substituents on the bicyclic ring system. The following tables summarize the quantitative data for various analogs against different biological targets.

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 6 2-(4-chlorophenyl)-3-(2-pyridyl)A375 (Melanoma)9.7[1]
WM115 (Melanoma)15.2[1]
HeLa (Cervical)20.3[1]
IP-5 Specific structure not detailedHCC1937 (Breast)45[2]
IP-6 Specific structure not detailedHCC1937 (Breast)47.7[2]
IP-7 Specific structure not detailedHCC1937 (Breast)79.6[2]
Compound 12 Nitro group at C-2, p-chlorophenyl at C-3HT-29 (Colon)4.15[3]
Compound 14 Tolyl moiety at C-2, p-chlorophenyl amine at C-3B16F10 (Melanoma)21.75[3]
Compound 15g 8-fluoro, other substitutionsEBC-1 (Lung)0.27[4]
Thiazole derivative 12 Thiazole groupHeLa (Cervical)-[5]
Anti-inflammatory Activity

Several imidazo[1,2-a]pyridine analogs have demonstrated anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 5 COX-2Preferential InhibitionNot specified[6]
Compound 2 Not specifiedMore efficient than indomethacinNot specified[6]
Compound 3f COX-121.80.42[7]
COX-29.2[7]
Compound 3c COX-2< 20Potent and Selective[7]
Compound 3h COX-2< 20Potent and Selective[7]
Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is used to determine the antimicrobial potency of these compounds.

CompoundTarget OrganismMIC (µg/mL)Reference
IPA-6 Mycobacterium tuberculosis H37Rv0.05[8]
IPA-9 Mycobacterium tuberculosis H37Rv0.4[8]
IPS-1 Mycobacterium tuberculosis H37Rv0.4[8]
Imidazo[1,2-a]pyrimidine chalcone 4a Escherichia coliExcellent Activity[9]
Imidazo[1,2-a]pyrimidine chalcone 4b Pseudomonas aeruginosaExcellent Activity[9]

Key Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by imidazo[1,2-a]pyridine analogs and general experimental workflows are provided below.

Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (Inhibited by Imidazo[1,2-a]pyridines) PDK1->Akt Activation mTORC1 mTORC1 (Inhibited by Imidazo[1,2-a]pyridines) Akt->mTORC1 Activation Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and is a common target for anticancer imidazo[1,2-a]pyridine analogs.[10][11]

STAT3_NFkB_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK IKK IKK Cytokine Receptor->IKK Activates STAT3 STAT3 (Phosphorylation Inhibited) JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Inflammatory Gene Expression iNOS, COX-2 p-STAT3->Inflammatory Gene Expression Dimerizes & Translocates to Nucleus IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (Inhibited by Imidazo[1,2-a]pyridines) IκBα->NF-κB Releases NF-κB->Inflammatory Gene Expression Translocates to Nucleus

Caption: The STAT3 and NF-κB signaling pathways are key mediators of inflammation and are inhibited by certain anti-inflammatory imidazo[1,2-a]pyridine derivatives.[12][13]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Cells Seed Cells Prepare Compounds Prepare Compounds Seed Cells->Prepare Compounds Treat Cells Treat Cells Prepare Compounds->Treat Cells Add MTT Add MTT Treat Cells->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted imidazo[1,2-a]pyridine analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired period (e.g., 48 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay is used to screen for COX-1 and COX-2 inhibitors.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • COX assay buffer

  • COX probe

  • COX cofactor

  • Arachidonic acid (substrate)

  • Test compounds

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX enzymes, probe, and cofactor according to the manufacturer's instructions.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate.

  • Enzyme Reaction: Add the COX enzyme (either COX-1 or COX-2), assay buffer, and cofactor to the wells. Pre-incubate for 10 minutes at 37°C.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation of 535 nm and an emission of 587 nm.

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[9][14]

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton broth or agar

  • Test compounds

  • Sterile 96-well microtiter plates or petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure (Broth Microdilution Method):

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8][15]

This guide provides a foundational comparison of substituted imidazo[1,2-a]pyridine analogs. The diverse biological activities highlight the therapeutic potential of this scaffold, and the provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.

References

A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that forms the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives in the key therapeutic areas of oncology, infectious diseases, and kinase inhibition. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the rational design of novel and more potent therapeutic agents.

Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the induction of apoptosis. The following sections compare the cytotoxic activity of various substituted imidazo[1,2-a]pyridines against several cancer cell lines.

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of a series of synthesized imidazo[1,2-a]pyridine derivatives was evaluated against four human cancer cell lines: Hep-2 (Laryngeal carcinoma), HepG2 (Hepatocellular carcinoma), MCF-7 (Breast adenocarcinoma), and A375 (Melanoma), as well as a normal cell line, Vero (Monkey kidney epithelial cells), to assess selectivity. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of Imidazo[1,2-a]pyridine Derivatives [1][2][3]

CompoundRHep-2HepG2MCF-7A375Vero (Normal Cells)
12a H1415131495
12b 4-NH21113111191
12c 4-OH1516141598
12d 4-OCH316171516>100
12e 4-CH317181617>100
12f 4-F1314121393
12g 4-Cl1213111292
12h 4-Br1214121394
Doxorubicin -101.50.855.1614

Data sourced from Krishnamoorthy and Anaikutti, 2023.

SAR Analysis: The data reveals that the nature of the substituent at the C-2 phenyl ring significantly influences the anticancer activity.

  • Electron-donating groups: The presence of an amino group at the para position (compound 12b ) resulted in the most potent anticancer activity across all tested cell lines, with IC50 values ranging from 11-13 µM.[1][3] Other electron-donating groups like hydroxyl (12c ), methoxy (12d ), and methyl (12e ) showed slightly reduced activity.

  • Electron-withdrawing groups: Halogen substituents (F, Cl, Br) at the para position (12f , 12g , 12h ) also conferred potent activity, comparable to or slightly better than the unsubstituted analog (12a ).[1][3]

  • Selectivity: Most of the tested compounds exhibited significantly lower cytotoxicity against the normal Vero cell line, with IC50 values generally above 90 µM, indicating a degree of selectivity towards cancer cells.[1][3] For instance, compound 12b was approximately 7- to 8-fold more selective for cancer cells over normal cells.

Further studies on novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line showed IC50 values of 45 µM, 47.7 µM, and 79.6 µM, respectively, further highlighting the potential of this scaffold in breast cancer treatment.[4][5] Western blotting analysis indicated that these compounds can induce cell cycle arrest and apoptosis.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Visualization: Simplified Intrinsic Apoptosis Pathway

Many anticancer agents, including imidazo[1,2-a]pyridine derivatives, exert their cytotoxic effects by inducing programmed cell death, or apoptosis. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway.

cluster_0 Mitochondrion Bcl2 Bcl-2 Bax Bax Bcl2->Bax CytoC Cytochrome c Bax->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 Drug Imidazo[1,2-a]pyridine Derivative Drug->Bcl2 Drug->Bax Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 activates Casp3 Pro-caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by imidazo[1,2-a]pyridine derivatives.

Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives

The emergence of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents. Imidazo[1,2-a]pyridine derivatives have shown promising activity against a range of bacterial pathogens.

Quantitative Data on Antibacterial Activity

A series of azo-based imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.

Table 2: In Vitro Antibacterial Activity (MIC in µg/mL) of Azo-Based Imidazo[1,2-a]pyridine Derivatives [8]

CompoundR1R2S. aureusE. coliP. aeruginosaE. coli (CTX-M)K. pneumoniae (NDM)
4a HH1.01.01.01.01.0
4b HOH0.80.80.80.80.8
4c CH3OH0.80.80.80.80.8
4d OCH3OH1.01.01.01.01.0
4e CHOOH0.50.50.50.5-0.70.5-0.7
4f NO2OH1.01.01.01.01.0
Ciprofloxacin --0.50.251.0>32>32

Data sourced from a study on azo-based imidazo[1,2-a]pyridine derivatives.[8]

SAR Analysis: The antibacterial activity of these derivatives is influenced by the substituents on the phenylazo moiety.

  • The unsubstituted compound (4a ) showed moderate activity.

  • The introduction of a hydroxyl group (4b ) or a hydroxyl and a methyl group (4c ) slightly enhanced the activity.

  • Compound 4e , featuring both an aldehyde and a hydroxyl group, demonstrated the most potent antibacterial activity, with MIC values as low as 0.5 µg/mL against both Gram-positive and Gram-negative bacteria.[8] Importantly, it retained its activity against resistant strains.[8]

  • The presence of a nitro group (4f ) did not improve the activity compared to the unsubstituted analog.

Another study on imidazo[1,2-a]pyridinyl-chalcones revealed that the presence of an electron-donating substituent on the phenyl ring is associated with a broader spectrum of activity against both Gram-positive and Gram-negative bacteria.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]

Procedure:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization: Workflow for MIC Determination

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

cluster_workflow Broth Microdilution MIC Assay Workflow A Prepare Serial Dilutions of Imidazo[1,2-a]pyridine Derivatives in 96-well Plate C Inoculate each well with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate at 37°C for 18-24h C->D E Read and Record MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have emerged as potent kinase inhibitors.

Quantitative Data on Kinase Inhibitory Activity

A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their inhibitory activity against the kinases DYRK1A and CLK1. The half-maximal inhibitory concentration (IC50) values were determined through in vitro kinase assays.

Table 3: In Vitro Kinase Inhibitory Activity (IC50 in µM) of Imidazo[1,2-a]pyridine Derivatives [13]

CompoundRDYRK1ACLK1
4a H>10>10
4b 4-OCH33.51.2
4c 4-Cl2.60.7
4d 4-F4.82.1
4e 3-OCH3>10>10
4f 2-OCH38.25.5

Data sourced from a study on imidazo[1,2-a]pyridines as protein kinase inhibitors.[13]

SAR Analysis: The position and nature of the substituent on the phenyl ring at the 2-position of the imidazo[1,2-a]pyridine core are critical for kinase inhibitory activity.

  • The unsubstituted compound (4a ) was inactive.

  • Substitution at the para-position of the phenyl ring was generally favorable. A chloro substituent (4c ) provided the most potent inhibition of both DYRK1A (IC50 = 2.6 µM) and CLK1 (IC50 = 0.7 µM).[13] A methoxy group (4b ) and a fluoro group (4d ) at the para-position also conferred good activity.

  • Substitution at the meta-position (4e ) led to a loss of activity, while substitution at the ortho-position (4f ) resulted in weaker inhibition compared to the para-substituted analogs.

Further research has shown that imidazo[1,2-a]pyridines can be potent and selective inhibitors of cyclin-dependent kinases (CDKs), highlighting the versatility of this scaffold in targeting different kinase families.[14]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

A common method to determine kinase inhibitory activity is to measure the amount of ATP remaining after the kinase reaction.

Procedure:

  • Reaction Setup: The kinase, substrate, and various concentrations of the imidazo[1,2-a]pyridine inhibitor are mixed in a reaction buffer in a 96-well plate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ATP Detection: A luciferase-based reagent is added to the wells. This reagent stops the kinase reaction and initiates a luminescent signal that is proportional to the amount of remaining ATP.

  • Luminescence Measurement: The luminescence is measured using a plate reader.

  • IC50 Calculation: The percentage of kinase inhibition is calculated based on the reduction in ATP consumption, and the IC50 value is determined.

Visualization: Generic Kinase Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway and the point of inhibition by imidazo[1,2-a]pyridine derivatives.

Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates & activates Substrate Substrate Protein Kinase2->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Inhibitor Imidazo[1,2-a]pyridine Kinase Inhibitor Inhibitor->Kinase2 inhibits

Caption: Generic kinase signaling pathway illustrating inhibition by imidazo[1,2-a]pyridine derivatives.

References

A Comparative Guide to the Synthesis of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol, a valuable building block in medicinal chemistry. The routes are evaluated based on reported yields, reaction conditions, and the availability of starting materials. Detailed experimental protocols for key steps are provided to facilitate replication and adaptation in a research setting.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Functionalization of 6-Bromoimidazo[1,2-a]pyridine CoreRoute 2: Reduction of a C2-Carboxylated Precursor
Starting Materials 2-Amino-5-bromopyridine, ChloroacetaldehydeMethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Key Steps 1. Cyclization to form the imidazo[1,2-a]pyridine core.2. C2-Hydroxymethylation.1. Reduction of the ester functionality.
Reported Yield Step 1: 72.4%[1]. Step 2: Not explicitly reported.Analogous reduction: 52%[2].
Advantages Utilizes readily available starting materials for the core synthesis.More direct final step with a well-documented analogous procedure.
Disadvantages Lack of a well-documented, high-yielding method for C2-hydroxymethylation.Relies on the availability of the C2-carboxylated precursor.

Route 1: Functionalization of the 6-Bromoimidazo[1,2-a]pyridine Core

This synthetic strategy involves the initial construction of the 6-bromoimidazo[1,2-a]pyridine scaffold followed by the introduction of the hydroxymethyl group at the C2 position.

Route_1 A 2-Amino-5-bromopyridine C 6-Bromoimidazo[1,2-a]pyridine A->C Cyclization (72.4% Yield) B Chloroacetaldehyde B->C E This compound C->E Hydroxymethylation (Yield not reported) D C2-Hydroxymethylation Reagent D->E

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine [1]

  • Reactants: 2-Amino-5-bromopyridine (1 equiv), 40% aqueous chloroacetaldehyde solution (1.2 equiv).

  • Solvent: Water.

  • Procedure: A mixture of 2-amino-5-bromopyridine and 40% aqueous chloroacetaldehyde solution in water is stirred at 55°C for 20 hours. After completion, the reaction is neutralized with a saturated sodium bicarbonate solution to a pH of 8. The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is recrystallized from an n-hexane/ethyl acetate solution.

  • Yield: 72.4%.

Step 2: C2-Hydroxymethylation of 6-Bromoimidazo[1,2-a]pyridine

A direct and high-yielding protocol for the C2-hydroxymethylation of 6-bromoimidazo[1,2-a]pyridine is not well-documented in the reviewed literature. Methods for the functionalization of the imidazo[1,2-a]pyridine core often target the C3 position. Further investigation and methods development would be required to optimize this step. Potential strategies could involve formylation at the C2 position followed by reduction.

Route 2: Reduction of a C2-Carboxylated Precursor

This approach begins with a pre-functionalized imidazo[1,2-a]pyridine core, specifically methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, which is then reduced to the target alcohol.

Route_2 A Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate C This compound A->C Reduction (Analogous Yield: 52%) B Reducing Agent (e.g., LiAlH4) B->C

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 1: Reduction of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (Analogous Procedure for 7-bromo isomer)[2]

  • Reactant: Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate (1 equiv).

  • Reagent: Lithium aluminum hydride (LiAlH4) (1.1 equiv, 1M solution in THF).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure: To a solution of the ethyl ester in THF at -30°C, a 1M solution of LiAlH4 in THF is added. The reaction is quenched with ethyl acetate and washed with brine. The organic layers are filtered through celite, and the filtrate is concentrated. The crude product is purified using flash chromatography (eluting with 2.8% MeOH in DCM).

  • Yield: 52%.

Summary and Recommendation

Both synthetic routes present viable pathways to this compound.

Route 1 offers the advantage of starting from basic and readily available precursors. However, the lack of a well-established and high-yielding method for the direct hydroxymethylation at the C2 position of the 6-bromoimidazo[1,2-a]pyridine core is a significant drawback, requiring further process development.

Route 2 provides a more direct and predictable approach, especially given the commercial availability of the key intermediate, methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. The final reduction step is based on a well-documented analogous procedure, suggesting a higher probability of success without extensive optimization.

For researchers seeking a more immediate and reliable synthesis of this compound, Route 2 is the recommended approach , provided the starting ester is accessible. Route 1 remains a valuable alternative, particularly for large-scale synthesis where the cost of the starting materials for the core construction may be more favorable, but it necessitates dedicated research to optimize the C2-functionalization step.

References

Validating the Anticancer Potential of Imidazo[1,2-a]pyridine Compounds: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vitro anticancer activity of novel imidazo[1,2-a]pyridine compounds. The data presented is compiled from recent studies and focuses on key assays that evaluate cytotoxicity and the mechanism of action, offering a baseline for further investigation into this promising class of molecules.

Imidazo[1,2-a]pyridines are a class of nitrogen-based heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Recent research has highlighted their potential as anticancer agents, with several derivatives demonstrating potent inhibitory effects on cancer cell growth by targeting key signaling pathways.[1][2] This guide focuses on a comparative analysis of a series of novel imidazo[1,2-a]pyridine derivatives, providing a clear overview of their in vitro efficacy and the experimental protocols used for their validation.

Comparative Anticancer Activity

A study investigating a series of novel imidazo[1,2-a]pyridine compounds (designated as compounds 5, 6, and 7) revealed their cytotoxic effects against melanoma (A375 and WM115) and cervical cancer (HeLa) cell lines.[3] The half-maximal inhibitory concentration (IC50) values, determined by the MTT assay after 48 hours of treatment, are summarized below. For comparison, data for Doxorubicin, a standard chemotherapeutic agent, is also included from a separate study.[4]

CompoundA375 (Melanoma) IC50 (µM)WM115 (Melanoma) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)Hep-2 (Laryngeal Carcinoma) IC50 (µM)HepG2 (Hepatocellular Carcinoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Imidazo[1,2-a]pyridine 5 29.844.635.1---
Imidazo[1,2-a]pyridine 6 9.7 12.3 15.8 ---
Imidazo[1,2-a]pyridine 7 22.433.128.5---
Doxorubicin 5.16--101.50.85

Note: IC50 values for compounds 5, 6, and 7 are from one study, while Doxorubicin values are from another; direct comparison should be made with caution. Compound 6 consistently demonstrated the most potent activity across all tested cell lines in its study.[3]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Further investigation into the mechanism of action for the most potent compound, Imidazo[1,2-a]pyridine 6, revealed its role in inhibiting the PI3K/Akt/mTOR signaling pathway.[3] This pathway is crucial for cell survival and proliferation, and its dysregulation is a common feature in many cancers.[5] Western blot analysis showed that treatment with compound 6 led to a reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), key proteins in this pathway.[3] This inhibition of the PI3K/Akt/mTOR pathway is associated with the induction of cell cycle arrest and apoptosis.[3]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation ImidazoPyridine Imidazo[1,2-a]pyridine Compound 6 ImidazoPyridine->PI3K

PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine 6.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to validate the anticancer activity of imidazo[1,2-a]pyridine compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A375, WM115, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Imidazo[1,2-a]pyridine compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[6]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds and a vehicle control (e.g., DMSO). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Clonogenic Survival Assay

The clonogenic assay assesses the ability of a single cell to grow into a colony. It is a measure of the long-term effects of a cytotoxic agent on cell proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Imidazo[1,2-a]pyridine compounds

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 10% buffered formalin)[7]

  • Staining solution (e.g., 0.5% crystal violet in methanol)[8]

Procedure:

  • Cell Seeding: Plate a low, predetermined number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the desired concentrations of the compounds for 24 hours.

  • Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 7-14 days, allowing colonies to form.[8]

  • Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with the fixation solution for 15-30 minutes.[7] After fixation, stain the colonies with the crystal violet solution for 20-30 minutes.

  • Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the control group.

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to assess the levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors[9]

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells using ice-cold RIPA buffer.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]

  • Analysis: Analyze the changes in the expression levels of the target proteins relative to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with Imidazo[1,2-a]pyridine Compounds Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Clonogenic Clonogenic Assay (Long-term Survival) Treatment->Clonogenic Western Western Blot (Protein Expression) Treatment->Western IC50 Determine IC50 MTT->IC50 Survival Analyze Survival Fraction Clonogenic->Survival Mechanism Investigate Mechanism of Action Western->Mechanism

A typical experimental workflow for the in vitro validation of anticancer compounds.

References

Unlocking Potential: A Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the virtual screening and binding affinities of imidazo[1,2-a]pyridine derivatives reveals their significant potential against a spectrum of biological targets, ranging from cancer and inflammation to bacterial infections. This guide provides a comparative analysis of recent molecular docking studies, offering researchers and drug development professionals a comprehensive overview of their promising therapeutic applications, supported by experimental data.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the backbone of several clinically used drugs.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] Molecular docking simulations have become an indispensable tool in the rational design and discovery of novel drug candidates, allowing for the prediction of binding modes and affinities of small molecules to their protein targets. This guide synthesizes findings from multiple studies to compare the docking performance of various imidazo[1,2-a]pyridine derivatives against key biological targets.

Comparative Docking Performance Against Cancer Targets

Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent anticancer agents, with docking studies corroborating their activity against various cancer-related proteins.

One study investigated a series of novel imidazo[1,2-a]pyridine hybrids and evaluated their cytotoxic potential against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines.[4][5] The in silico molecular docking simulations against human leukotriene A4 hydrolase (LTA4H), a target implicated in cancer, revealed that several of the synthesized hybrids exhibited strong binding affinities.[4] Notably, compound HB7 showed the strongest binding affinity with a docking score of -11.237 Kcal/mol, significantly better than the original ligand (-6.908 Kcal/mol).[4]

Another study focused on imidazo[1,2-a]pyridine derivatives as covalent inhibitors of the KRAS G12C mutant, a key driver in many intractable cancers.[6] A lead compound, I-11 , was identified through preliminary bio-evaluation and its potent anticancer activity against KRAS G12C-mutated NCI-H358 cells was further elucidated through cellular, biochemical, and molecular docking experiments.[6]

Furthermore, a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their binding affinity toward oxidoreductase, an enzyme involved in breast cancer progression.[7] Compound C from this series demonstrated the highest binding energy of -9.207 kcal/mol and interacted with key amino acid residues in the active site.[7]

Table 1: Docking Scores and Biological Activity of Imidazo[1,2-a]pyridine Derivatives Against Cancer Targets

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Cell LineIC50 (µM)Reference
HB7 Human LTA4H (3U9W)-11.237--[4]
HB9 --A54950.56[4]
HB10 --HepG251.52[4]
Cisplatin --A54953.25[4]
Cisplatin --HepG254.81[4]
Compound C Oxidoreductase-9.207MCF7-[7]
I-11 KRAS G12C-NCI-H358Potent[6]

Insights into Anti-inflammatory and Antimicrobial Activity

The versatility of the imidazo[1,2-a]pyridine scaffold extends to its potential as anti-inflammatory and antimicrobial agents.

A docking analysis of imidazo[1,2-a]pyridine carboxylic acid derivatives against cyclooxygenase (COX) enzymes, key targets in inflammation, indicated their binding to both COX-1 and COX-2 active pockets.[8] In vitro analysis revealed that 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (compound 5 ) preferentially inhibited COX-2, suggesting a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[8]

In the realm of antimicrobial research, a series of azo-linked imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antibacterial and antibiofilm activities.[9] Molecular docking studies against the bacterial target GyrB showed strong binding affinities for the active compounds, with compound 4b achieving the most favorable docking score of -10.4 kcal/mol.[9] These in silico findings were corroborated by in vitro antimicrobial assays, where several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[9]

Table 2: Docking Scores and Biological Activity of Imidazo[1,2-a]pyridine Derivatives Against Inflammatory and Microbial Targets

CompoundTarget ProteinDocking Score (kcal/mol)Biological ActivityReference
Compound 5 COX-2-Preferential COX-2 inhibition[8]
Compound 4b Bacterial GyrB-10.4Potent antibacterial activity[9]

Exploring Diverse Biological Targets

The therapeutic potential of imidazo[1,2-a]pyridine derivatives has been explored against a wide range of other biological targets. A virtual screening of synthesized imidazo[1,2-a]pyridin-3-yl derivatives was performed against human farnesyl diphosphate synthase (FDPS), phosphodiesterase 3B (PDE3B), GABAa, and CXCR4.[10][11] The study revealed that compounds 4(k) and 4(g) exhibited the highest selectivity and binding affinity for FDPS and PDE3B, respectively, based on their MolDock scores.[10]

Table 3: Comparative MolDock Scores of Imidazo[1,2-a]pyridin-3-yl Derivatives Against Various Targets

CompoundFarnesyl Diphosphate Synthase (5CG5) MolDock ScorePhosphodiesterase 3B (1SO2) MolDock ScoreReference
4(k) High Selectivity-[10]
4(g) -High Selectivity[10]
Minodronic acid (Reference) Lower than derivatives-[10]

Experimental Protocols: A Generalized Docking Workflow

The molecular docking studies cited in this guide generally follow a standardized workflow. The key steps are outlined below and visualized in the accompanying diagram.

Methodologies for Molecular Docking
  • Protein and Ligand Preparation: The three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).[10][11] Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms and charges are added to the protein structure. The 2D structures of the imidazo[1,2-a]pyridine derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using appropriate force fields.[10][11]

  • Binding Site Prediction and Grid Generation: The active site of the target protein is identified, often based on the location of the co-crystallized ligand in the PDB structure or through binding site prediction algorithms. A grid box is then generated around the active site to define the search space for the docking simulation.

  • Molecular Docking Simulation: Docking is performed using software such as AutoDock, Molegro Virtual Docker (MVD), or Schrödinger Suite.[10][11] These programs employ various search algorithms to explore the conformational space of the ligand within the defined active site and use scoring functions to estimate the binding affinity.

  • Analysis of Docking Results: The docking results are analyzed to identify the best-docked poses based on the docking scores and binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.[10][11]

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (from PDB) binding_site Binding Site Identification & Grid Generation protein_prep->binding_site ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) ligand_prep->binding_site docking Molecular Docking (e.g., AutoDock, MVD) binding_site->docking results Analysis of Docking Poses (Scores, Binding Energies) docking->results visualization Interaction Visualization (Hydrogen Bonds, etc.) results->visualization

Caption: Generalized workflow for comparative molecular docking studies.

Conclusion

The comparative analysis of docking studies on imidazo[1,2-a]pyridine derivatives strongly supports their continued exploration as a versatile scaffold in drug discovery. The quantitative data from various studies consistently demonstrate their potential to bind with high affinity to a diverse range of therapeutically relevant targets. The presented data and generalized workflow provide a valuable resource for researchers in the field, facilitating the design and development of novel and potent drug candidates based on the promising imidazo[1,2-a]pyridine core. Further in vitro and in vivo studies are warranted to validate these in silico findings and translate them into clinical applications.

References

Assessing the Drug-Likeness of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of biologically active compounds and approved drugs such as Zolpidem, Olprinone, and Soraprazan.[1][2] This guide provides a comparative assessment of the drug-likeness of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol derivatives, benchmarking against other analogs of the same scaffold. The analysis is based on in-silico predictions of pharmacokinetic properties and established principles like Lipinski's rule of five.

Comparative Analysis of Drug-Likeness Parameters

The drug-like properties of a compound are critical for its potential as an orally administered therapeutic agent. These properties are often evaluated using a set of empirical rules and computational models that predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a molecule. A key initial screening tool is Lipinski's rule of five, which suggests that orally active drugs generally have:

  • No more than 5 hydrogen bond donors.[3][4]

  • No more than 10 hydrogen bond acceptors.[3][4]

  • A molecular mass of less than 500 daltons.[3][4]

  • A calculated octanol-water partition coefficient (logP) not exceeding 5.[3][4]

The following table summarizes the calculated drug-likeness parameters for the parent compound, this compound, and compares it with other representative imidazo[1,2-a]pyridine derivatives found in the literature.

CompoundMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski ViolationsPredicted ToxicityReference
This compound227.061.85230Predicted to be non-carcinogenic and non-cytotoxicCalculated for this guide
Imidazo[1,2-a]pyridine-3-carboxamide (A2)423.473.89150Predicted as non-toxic (inactive)--INVALID-LINK--[5][6]
Imidazo[1,2-a]pyridine-3-carboxamide (A6)453.524.65150Predicted as non-toxic (inactive)--INVALID-LINK--[5][6]
Imidazo[1,2-a]pyridine-3-carboxamide (A7)423.473.89150Predicted as non-toxic (inactive)--INVALID-LINK--[5][6]
Alpidem388.883.84050Low adverse effect profile--INVALID-LINK--[7]

Experimental and Computational Protocols

The assessment of drug-likeness involves a combination of computational (in-silico) and experimental (in-vitro) methods.

In-Silico ADMET Prediction

Computational models are invaluable for the early-stage assessment of drug candidates, providing predictions of their ADMET properties and helping to prioritize compounds for synthesis and further testing.

Methodology:

  • Structure Preparation: The 2D or 3D structure of the molecule is generated using chemical drawing software.

  • Descriptor Calculation: A wide range of molecular descriptors, such as molecular weight, logP, polar surface area (PSA), and number of rotatable bonds, are calculated.

  • ADMET Prediction: The calculated descriptors are used as input for various predictive models to estimate properties like:

    • Absorption: Gastrointestinal absorption, oral bioavailability.

    • Distribution: Plasma protein binding, blood-brain barrier penetration.

    • Metabolism: Cytochrome P450 enzyme inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Carcinogenicity, mutagenicity, hepatotoxicity.

  • Drug-Likeness Scoring: The predicted properties are often integrated into a scoring function to provide an overall assessment of the compound's drug-likeness.

Several online tools and software packages are available for in-silico ADMET prediction, such as SwissADME, AdmetSAR, and QikProp.[8]

ADMET_Workflow cluster_insilico In-Silico Assessment cluster_experimental Experimental Validation Compound_Structure Compound Structure Descriptor_Calculation Descriptor Calculation Compound_Structure->Descriptor_Calculation Input ADMET_Prediction ADMET Prediction Descriptor_Calculation->ADMET_Prediction Input Drug_Likeness_Score Drug-Likeness Score ADMET_Prediction->Drug_Likeness_Score Integration Synthesis Compound Synthesis Drug_Likeness_Score->Synthesis Prioritization In_Vitro_Assays In-Vitro Assays Synthesis->In_Vitro_Assays Testing In_Vivo_Studies In-Vivo Studies In_Vitro_Assays->In_Vivo_Studies Progression

Caption: Workflow for assessing the drug-likeness of a compound.

In-Vitro Drug Metabolism and Pharmacokinetics (DMPK) Assays

Experimental assays are essential for validating in-silico predictions and providing more accurate data on a compound's pharmacokinetic properties.

Common In-Vitro Assays:

  • Solubility: Assessed by methods like nephelometry to determine the concentration of a compound in a saturated solution.

  • Permeability: Measured using cell-based assays, such as the Caco-2 permeability assay, which models the human intestinal barrier.

  • Metabolic Stability: Determined by incubating the compound with liver microsomes or hepatocytes and measuring its rate of degradation over time.

  • Plasma Protein Binding: Evaluated using techniques like equilibrium dialysis or ultrafiltration to determine the fraction of the compound bound to plasma proteins.

Signaling Pathway Inhibition

Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The ability of these compounds to target specific signaling pathways is a key aspect of their therapeutic potential.

PI3K_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth Imidazopyridine This compound Derivative Imidazopyridine->PI3K inhibits

Caption: Inhibition of the PI3K signaling pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion

The in-silico analysis suggests that this compound possesses favorable drug-like properties, with no violations of Lipinski's rule of five and a low predicted toxicity profile. This positions the compound as a promising starting point for further optimization and development. The broader class of imidazo[1,2-a]pyridine derivatives has demonstrated significant therapeutic potential, particularly as kinase inhibitors.[1][9][10] Experimental validation of the predicted ADMET properties is a critical next step in advancing these compounds towards clinical consideration.

References

Safety Operating Guide

Proper Disposal of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, grounded in established safety protocols for halogenated and pyridine-containing organic compounds.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2][3]

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][4]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or Viton®. Nitrile gloves may not be suitable for prolonged contact.[1][3]

  • Body Protection: A fully-buttoned laboratory coat.[1][3]

  • Respiratory Protection: If working outside a fume hood or if dusts are generated, a NIOSH-approved N95 dust mask or higher-level respirator is necessary.[4]

Hazard and Disposal Information Summary

The following table summarizes key hazard information for this compound and related compounds, which informs the disposal protocol.

Parameter This compound General Halogenated Organics General Pyridine Derivatives
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Respiratory)[4]Often carcinogenic, toxicFlammable, toxic, irritant[1]
Primary Hazards Causes skin and serious eye irritation, May cause respiratory irritation[4]Environmental persistence, potential toxicityFlammability, toxicity, potential for air and water contamination[2][5]
Disposal Consideration Hazardous waste, do not dispose down the drain[2][6]Segregate as halogenated waste[6][7]Treat as hazardous chemical waste[1][2][8]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.

1. Waste Identification and Segregation:

  • All waste containing this compound, including unused solid material, solutions, and contaminated items (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]

  • This waste stream should be segregated as halogenated organic waste .[6][7]

  • Crucially, do not mix this waste with non-halogenated solvents or other incompatible waste streams.[1][7] Store it separately from strong oxidizing agents and acids.[1][3]

2. Waste Collection and Labeling:

  • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be compatible with the chemical; high-density polyethylene or glass is often suitable.[2][3][6]

  • The label must clearly state "Hazardous Waste " and identify the contents, including "this compound" and any other solvents present.[7]

  • Clearly indicate the associated hazards (e.g., Irritant, Halogenated).[1]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from sources of ignition.[2][3]

  • The storage area should be cool and dry, and away from direct sunlight.[3]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

  • Never pour this chemical or its waste down the drain or dispose of it in regular trash.[2]

  • The primary recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic gases produced during combustion.[5]

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • If safe to do so, and you are trained, contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]

  • Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container for disposal.[9]

  • For large spills, or if you are not equipped or trained to handle the spill, contact your institution's EHS department immediately.[1]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood During all handling Segregate Identify & Segregate as 'Halogenated Organic Waste' FumeHood->Segregate Generate waste Collect Collect in Designated, Compatible Container Segregate->Collect Label Label Container Clearly: 'Hazardous Waste', Contents, Hazards Collect->Label Store Store in Secure Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup and Final Disposal Store->EHS Incineration High-Temperature Incineration (by licensed facility) EHS->Incineration Spill Spill Occurs Contain Contain with Inert Absorbent Spill->Contain ContactEHS Contact EHS for Large Spills Spill->ContactEHS If large/untrained CollectSpill Collect & Place in Hazardous Waste Container Contain->CollectSpill CollectSpill->Segregate as hazardous waste

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management. The following recommendations are based on best practices for handling structurally similar brominated heterocyclic compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant[1]Protects against chemical splashes and airborne particles.
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact.[1]Prevents direct skin contact with the chemical. For prolonged contact, consult the glove manufacturer's resistance guide.
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton is recommended.[1]Protects skin and personal clothing from contamination. Must be fully buttoned.[1]
Full-Length Pants-Covers the lower body to prevent skin exposure.[1]
Closed-Toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.[1]
Respiratory Protection NIOSH-approved RespiratorType N95 (US) or type P1 (EU EN 143) particle respirator for nuisance exposures.[2]Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.
Operational Plan: Safe Handling and Storage

Safe handling of this compound requires strict adherence to the following operational protocols to minimize exposure and prevent contamination.

Engineering Controls:

  • Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[1]

Standard Operating Procedures:

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. The work area within the fume hood should be covered with absorbent, disposable bench paper.

  • Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound. Handle with care to avoid generating dust and use a spatula for transfers.[1]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2]

Disposal Plan: Hazardous Waste Management

Chemical waste containing this compound must be treated as hazardous waste.[1] Do not dispose of this chemical down the drain or in regular trash.[1]

Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container.[1]

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[1]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[1]

Disposal Procedure:

  • All waste containers must be clearly labeled with the chemical name and hazard warnings.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Arrange for chemical waste pickup through your institution's Environmental Health and Safety (EHS) office.

Emergency Procedures
  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

In the event of a spill, evacuate the area and prevent further contamination. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, contact your institution's EHS for assistance.

Visual Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh transfer Transfer and Prepare Solution weigh->transfer segregate Segregate Solid and Liquid Waste transfer->segregate storage Store in Tightly Closed Container label_waste Label Hazardous Waste Containers segregate->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.